RH01687
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O2S/c13-7-5-9(19(20)21)10(22-12-15-11(14)16-17-12)6-8(7)18-3-1-2-4-18/h1-6H,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVTVNWNYFQVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])SC3=NNC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of RH01687
A comprehensive review of the available scientific literature and clinical data reveals no specific information for a compound designated RH01687.
Extensive searches of prominent scientific databases, clinical trial registries, and patent archives did not yield any publications, studies, or intellectual property associated with "this compound." This suggests that this compound may be an internal compound designation not yet disclosed in public forums, a code that has been discontinued, or a typographical error.
General methodologies for elucidating the mechanism of action of a novel compound, which would be applicable should information on this compound become available, are outlined below.
Standard Methodologies for Target Identification and Mechanism of Action Elucidation
The process of characterizing the mechanism of action of a new chemical entity is a multifaceted endeavor that typically involves a combination of computational and experimental approaches.
Computational Approaches:
-
In Silico Target Prediction: Computational algorithms can predict potential protein targets of a small molecule based on its chemical structure. These methods often utilize ligand-based approaches (comparing the molecule to known ligands) or structure-based approaches (docking the molecule into the binding sites of known protein structures).
Experimental Approaches for Target Identification:
A variety of experimental techniques can be employed to identify the direct molecular target(s) of a compound.
-
Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound and its target protein.
-
Chemical Proteomics: The compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Yeast Surface Display: This genetic method can be used to screen libraries of proteins for their ability to bind to a labeled small molecule.[1]
-
Proximity Tagging Systems: Methods like POST-IT (Pup-On-target for Small molecule Target Identification Technology) utilize a compound-linked enzyme to tag nearby proteins in living cells, which can then be identified.[2]
-
-
Genetic and Functional Screens:
-
High-Throughput Screening (HTS): Large-scale screens can be performed to identify genes that, when overexpressed or knocked down, alter the cellular response to the compound, suggesting that their protein products are involved in the compound's mechanism of action.
-
CRISPR/Cas9-based Screens: Genome-wide CRISPR screens can identify genes that are essential for the activity of a compound, thereby pointing to its target or pathway.
-
Experimental Workflow for Mechanism of Action Studies
Once a putative target is identified, a series of experiments are conducted to validate the target and elucidate the downstream signaling effects.
Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel compound.
Data Presentation
Quantitative data from the aforementioned experiments would typically be summarized in tables for clear comparison. Examples of such tables are provided below.
Table 1: Binding Affinity of this compound for Putative Target Proteins
| Target Protein | Binding Affinity (Kd) | Assay Method |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Table 2: Effect of this compound on Enzymatic Activity
| Target Enzyme | IC50 / EC50 | Assay Type |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Table 3: Cellular Activity of this compound
| Cell Line | GI50 (Growth Inhibition) | Assay |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Signaling Pathway Visualization
Should the mechanism of action of this compound involve the modulation of a specific signaling pathway, a diagram would be constructed to visualize these interactions. An example of a hypothetical signaling pathway is shown below.
References
RH01687: A Novel Small Molecule for the Protection of Pancreatic β-Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule RH01687 and its role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The information presented is collated from a key study that identified this compound through a high-throughput screening assay. This document details the compound's effects on β-cell survival and function, the underlying molecular mechanisms, and the experimental protocols used for its characterization.
Executive Summary
Pancreatic β-cell dysfunction and death are central to the pathogenesis of diabetes. A promising therapeutic strategy is the identification of small molecules that can protect these cells from stressors, particularly ER stress, which is a known contributor to β-cell failure. This compound was identified as a potent inhibitor of ER stress-induced apoptosis in pancreatic β-cells. This compound has been shown to protect both rodent β-cell lines and primary human islets from cell death induced by various ER stressors. Notably, this compound not only promotes β-cell survival but also preserves their crucial function of glucose-stimulated insulin (B600854) secretion (GSIS). The protective effects of this compound are attributed to its ability to alleviate ER stress by inhibiting the expression of key pro-apoptotic genes within the unfolded protein response (UPR) pathway.
Quantitative Data on the Efficacy of this compound
The protective and functional effects of this compound have been quantified in various experimental models. The following tables summarize the key findings.
Table 1: Inhibition of Tunicamycin-Induced Cell Death in Pancreatic β-Cell Lines
| Cell Line | Treatment | Concentration of this compound | Inhibition of Cell Death (%) |
| MIN6 (mouse) | Tunicamycin (B1663573) | 10 µM | ~60% |
| INS-1 (rat) | Tunicamycin | 10 µM | ~75% |
Data represent the approximate percentage of inhibition of cell death induced by the ER stressor tunicamycin.
Table 2: Protection of Primary Human Islets from Tunicamycin-Induced Cell Death
| Cell Type | Treatment | Assay | Outcome |
| Primary Human Islets | Tunicamycin + this compound | TUNEL Staining | Significant reduction in TUNEL-positive (apoptotic) insulin-positive β-cells compared to tunicamycin alone.[1][2] |
Table 3: Restoration of Glucose-Stimulated Insulin Secretion (GSIS) under ER Stress
| Cell Type | Condition | Treatment | GSIS Response |
| INS-1 Cells | Tunicamycin-induced ER stress | This compound | Significantly increased GSIS compared to tunicamycin-treated cells.[1][2] |
| Primary Human Islets | Tunicamycin-induced ER stress | This compound | Significantly restored the tunicamycin-inhibited GSIS response.[1][2] |
Table 4: Effect of this compound on Pro-apoptotic Gene Expression in βTC6 Cells
| Gene | Treatment | Fold Increase in mRNA (vs. DMSO) |
| CHOP | Tunicamycin | ~14 |
| CHOP | Tunicamycin + this compound | ~8 |
| Bim | Tunicamycin | ~3.5 |
| Bim | Tunicamycin + this compound | ~2.0 |
| Bad | Tunicamycin | ~2.0 |
| Bad | Tunicamycin + this compound | ~1.5 |
| Bax | Tunicamycin | ~2.5 |
| Bax | Tunicamycin + this compound | ~1.8 |
Data are approximate fold increases in mRNA levels normalized to Gapdh and compared to cells treated with DMSO alone.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Induction of ER Stress
-
Cell Lines: MIN6 (mouse insulinoma), INS-1 (rat insulinoma), and βTC6 (mouse insulinoma) cells were used.
-
Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
ER Stress Induction: To induce ER stress, cells were treated with tunicamycin (Tm), an inhibitor of N-linked glycosylation, at a concentration of 0.35 μg/mL for 24 hours.[1]
High-Throughput Screening (HTS) for Protective Compounds
-
Assay Principle: An HTS assay was established to identify small molecules that inhibit ER stress-induced apoptosis in β-cells.
-
Procedure:
-
βTC6 cells were plated in 384-well plates.
-
A library of 17,600 diverse compounds was added to the wells.[1]
-
ER stress was induced with tunicamycin.
-
Cell viability was assessed after a set incubation period.
-
Hits were identified as compounds that increased cell survival in the presence of tunicamycin.
-
Cell Death and Apoptosis Assays
-
TUNEL Staining: To quantify apoptosis in primary human islets, Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed.[1][2]
-
Human islets were treated with tunicamycin with or without this compound.
-
Islets were then fixed, paraffin-embedded, and sectioned.
-
Sections were stained for insulin to identify β-cells and with the TUNEL reagent to detect DNA fragmentation, a hallmark of apoptosis.
-
The percentage of TUNEL-positive β-cells was determined by microscopy.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Procedure for INS-1 Cells:
-
INS-1 cells were pre-incubated in a low glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH).
-
The buffer was then replaced with either low glucose (2.8 mM) or high glucose (25 mM) KRBH, with or without the test compounds.
-
After a 1-hour incubation, the supernatant was collected.
-
Secreted insulin was measured by ELISA.[1]
-
-
Procedure for Primary Human Islets: A similar protocol was followed for human islets, with appropriate adjustments for islet culture and handling.[1][2]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA levels of genes involved in the UPR and apoptosis.
-
Procedure:
-
βTC6 cells were treated with tunicamycin and the indicated compounds for 24 hours.
-
Total RNA was extracted from the cells.
-
cDNA was synthesized from the RNA using reverse transcriptase.
-
qRT-PCR was performed using primers specific for CHOP, Bim, Bad, Bax, and the housekeeping gene Gapdh for normalization.
-
The fold change in mRNA expression was calculated using the ΔΔCt method.[1][2]
-
Visualized Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental processes related to the action of this compound.
ER Stress-Induced Apoptosis Pathway in Pancreatic β-Cells
Caption: ER stress-induced apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the identification and characterization of this compound.
Logical Relationship of this compound's Protective Effects
Caption: Logical flow of this compound's mechanism to its protective cellular outcomes.
References
An In-depth Technical Guide on the Core Mechanisms of Endoplasmic Reticulum (ER) Stress Reduction
To: Researchers, Scientists, and Drug Development Professionals
Subject: The Role of Novel Compounds in ER Stress Reduction: A Technical Overview and Framework for Investigation
Disclaimer: As of the date of this document, there is no publicly available scientific literature or data linking the specific identifier "RH01687" to the reduction of endoplasmic reticulum (ER) stress. The following guide provides a comprehensive technical overview of the ER stress response and a framework for the investigation of novel compounds, such as this compound, in this context.
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3][4] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[3] Consequently, the modulation of ER stress is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[5][6] This guide details the core signaling pathways of the UPR, provides experimental protocols for their study, and outlines a workflow for the characterization of novel ER stress-modulating compounds.
The Unfolded Protein Response (UPR) Signaling Pathways
The UPR is mediated by three main ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[3][4] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[7] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[7]
The IRE1α-XBP1 Pathway
The IRE1α pathway is the most conserved branch of the UPR.[8] Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[8] This RNase activity unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[9] The resulting spliced XBP1 (XBP1s) mRNA is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[8]
The PERK-eIF2α-ATF4 Pathway
Activation of PERK leads to its dimerization and autophosphorylation, which in turn phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[10] Phosphorylated eIF2α attenuates global protein synthesis, thereby reducing the protein load on the ER.[10] Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA.[8] ATF4 is a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, notably through the induction of C/EBP homologous protein (CHOP).[8][11]
The ATF6 Pathway
Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by Site-1 and Site-2 proteases (S1P and S2P).[5] This releases its N-terminal cytosolic domain (ATF6f), which is an active transcription factor.[4] ATF6f then moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.[8]
Framework for Investigating Novel ER Stress Modulators
The characterization of a novel compound like this compound requires a systematic approach to determine its effect on the UPR and its mechanism of action.
Experimental Workflow
A general workflow for screening and characterizing novel compounds that modulate ER stress is presented below. This process begins with a primary screen to identify compounds that affect cell viability under ER stress conditions, followed by secondary assays to confirm UPR modulation and elucidate the specific pathway(s) affected.
Data Presentation: Known ER Stress Modulators
The following tables summarize quantitative data for commonly used experimental inducers and inhibitors of ER stress.
Table 1: Common Inducers of ER Stress
| Compound | Mechanism of Action | Typical Concentration | Target Pathway(s) | Reference |
| Tunicamycin | Inhibits N-linked glycosylation | 0.5 - 5 µg/mL | All three pathways | [9] |
| Thapsigargin | Inhibits SERCA pump, depleting ER Ca2+ | 0.25 - 1 µM | All three pathways | [9] |
| Brefeldin A | Inhibits ER-to-Golgi protein transport | 1 - 10 µg/mL | All three pathways | [9] |
| Dithiothreitol (DTT) | Reduces disulfide bonds | 1 - 10 mM | All three pathways | [11] |
Table 2: Common Modulators of UPR Pathways
| Compound | Target | Effect | Typical Concentration | Reference |
| GSK2606414 | PERK kinase | Inhibition | 250 - 1250 nM | [12] |
| ISRIB | Downstream of p-eIF2α | Reverses translational block | 50 - 200 nM | [12] |
| 4µ8C | IRE1α RNase | Inhibition | 10 - 50 µM | [1] |
| Tauroursodeoxycholic acid (TUDCA) | Chemical chaperone | Reduces ER stress | 100 - 1000 µM | [5] |
| 4-Phenylbutyric acid (4-PBA) | Chemical chaperone | Reduces ER stress | 1 - 10 mM | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in the field of ER stress. Below are protocols for key experiments.
Induction of ER Stress in Cell Culture
This protocol describes the general procedure for treating cultured mammalian cells with an ER stress-inducing agent.
-
Cell Plating: Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the disease model) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of the ER stress inducer (e.g., Tunicamycin at 5 mg/mL in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µg/mL).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the ER stress inducer. For control wells, use medium with the same concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2. The duration depends on the specific markers being analyzed.[9]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR or protein lysis for Western blotting).
Western Blot Analysis of UPR Markers
This protocol is for detecting the protein levels and phosphorylation status of key UPR markers.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-BiP, anti-ATF6) overnight at 4°C.[11][14] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-PCR Analysis of XBP1 Splicing
This is a specific assay to measure the activation of the IRE1α pathway.[9]
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy kit from Qiagen) or TRIzol reagent.[9]
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[9]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced product will be larger than the spliced product. The relative intensity of the bands can be quantified to determine the extent of XBP1 splicing.
Conclusion
While specific information on this compound is not available in the public domain, the framework provided in this guide offers a robust starting point for its investigation as a potential ER stress modulator. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential to elucidate its role and therapeutic potential. Should this compound be a proprietary or novel compound, internal documentation and foundational research will be necessary to build upon the principles and protocols outlined herein.
References
- 1. Experimental reconstitution of chronic ER stress in the liver reveals feedback suppression of BiP mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unfolded protein response: a stress signaling pathway critical for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endoplasmic Reticulum Stress: Its Role in Disease and Novel Prospects for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products Targeting ER Stress, and the Functional Link to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Pipeline for Natural Small Molecule Inhibitors of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on Novel Diabetes Therapeutics: A Template Based on the Inquiry for RH01687
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature, clinical trial information, or patent documentation pertaining to a compound designated "RH01687" for the treatment of diabetes. The following guide is a template designed to meet the structural and content requirements of the original request. It utilizes hypothetical data and established mechanisms in diabetes research to illustrate the format of a technical whitepaper for a potential therapeutic candidate, herein referred to as "Hypothetical Compound X (HC-X)".
This document is intended for researchers, scientists, and drug development professionals to serve as a framework for presenting preclinical and early clinical data on a novel anti-diabetic agent.
Technical Whitepaper: Hypothetical Compound X (HC-X) as a Potential Therapeutic for Type 2 Diabetes Mellitus
Executive Summary
Hypothetical Compound X (HC-X) is a novel small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of insulin (B600854) signaling. In preclinical studies, HC-X has demonstrated potent and selective inhibition of PTP-1B, leading to enhanced insulin sensitivity, improved glycemic control, and a favorable safety profile in rodent models of Type 2 Diabetes (T2D). This document provides a comprehensive overview of the in vitro and in vivo pharmacology of HC-X, detailing its mechanism of action, pharmacokinetic properties, and efficacy data.
Introduction to the Therapeutic Target: PTP-1B
Protein Tyrosine Phosphatase 1B (PTP-1B) is a non-transmembrane protein tyrosine phosphatase that plays a critical role in the negative regulation of both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP-1B attenuates insulin signal transduction. Elevated expression and activity of PTP-1B have been observed in insulin-resistant states, making it a compelling target for the development of insulin-sensitizing agents for the treatment of T2D and obesity.
In Vitro Characterization of HC-X
Objective: To determine the inhibitory activity and selectivity of HC-X against PTP-1B.
Experimental Protocol: Recombinant human PTP-1B was incubated with varying concentrations of HC-X in a buffer containing a fluorogenic substrate. The rate of substrate hydrolysis was measured kinetically using a fluorescence plate reader. To assess selectivity, HC-X was also tested against a panel of other relevant phosphatases.
Data Summary:
| Parameter | Value |
| PTP-1B IC50 | 25 nM |
| Selectivity (vs. TCPTP) | >100-fold |
| Mechanism of Inhibition | Competitive |
Objective: To evaluate the effect of HC-X on insulin signaling in a cellular context.
Experimental Protocol: HepG2 cells were serum-starved and then pre-treated with HC-X for 1 hour before stimulation with insulin. Whole-cell lysates were collected and subjected to Western blotting to assess the phosphorylation status of key insulin signaling proteins.
Data Summary:
| Protein | Change with HC-X + Insulin |
| p-IR (Tyr1150/1151) | + 85% |
| p-Akt (Ser473) | + 120% |
| p-GSK3β (Ser9) | + 95% |
In Vivo Efficacy in a T2D Rodent Model
Objective: To assess the impact of acute HC-X administration on glucose tolerance in diabetic db/db mice.
Experimental Protocol: Male db/db mice were fasted for 6 hours and then administered a single oral dose of HC-X or vehicle. Thirty minutes later, an oral gavage of glucose (2 g/kg) was administered. Blood glucose levels were measured at various time points over 120 minutes.
Data Summary:
| Treatment Group | Glucose AUC0-120min (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | 35,000 | - |
| HC-X (10 mg/kg) | 24,500 | 30% |
| HC-X (30 mg/kg) | 19,250 | 45% |
Objective: To evaluate the long-term efficacy of HC-X on glycemic control and insulin sensitivity.
Experimental Protocol: db/db mice were treated with HC-X (30 mg/kg, oral, once daily) for 28 days. Body weight, food intake, fasting blood glucose, and HbA1c were monitored. At the end of the study, an insulin tolerance test (ITT) was performed.
Data Summary:
| Parameter | Vehicle | HC-X (30 mg/kg) | % Change |
| Fasting Blood Glucose (mg/dL) | 280 | 150 | -46% |
| HbA1c (%) | 8.5 | 6.2 | -27% |
| Body Weight (g) | 52 | 48 | -7.7% |
| Insulin Sensitivity (ITT AUC) | 18,000 | 12,600 | -30% |
Signaling and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for HC-X in the insulin signaling pathway.
Caption: Workflow for the 28-day chronic efficacy study in db/db mice.
Conclusion and Future Directions
The hypothetical data presented herein suggest that HC-X is a promising preclinical candidate for the treatment of Type 2 Diabetes. Its potent and selective inhibition of PTP-1B translates to significant improvements in insulin sensitivity and glycemic control in a rodent model of T2D. Further studies are warranted to fully elucidate its long-term safety profile and to explore its potential in combination with other anti-diabetic agents. The next steps will involve formal IND-enabling toxicology studies to support the initiation of Phase 1 clinical trials.
An In-depth Technical Guide on RH01687 (CAS Number 302901-13-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by the code RH01687 and the CAS number 302901-13-9. The document confirms the chemical identity of the substance as 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio] . Despite a thorough search of scientific literature and chemical databases, it is important to note that specific experimental data, detailed biological activity, and established signaling pathways for this particular compound are not extensively documented in publicly available resources. This guide, therefore, focuses on the confirmed chemical properties and provides a broader context based on the well-studied 1,2,4-triazole (B32235) scaffold, which is a core component of this molecule's structure.
Chemical Identity and Physicochemical Properties
The compound this compound is unequivocally identified by the CAS registry number 302901-13-9. Its systematic chemical name is 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]. The fundamental physicochemical properties derived from its chemical structure are summarized in the table below.
| Property | Value |
| CAS Number | 302901-13-9 |
| Product Code | This compound |
| IUPAC Name | 5-((4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl)thio)-1H-1,2,4-triazol-3-amine |
| Molecular Formula | C12H9ClN6O2S |
| Molecular Weight | 336.76 g/mol |
The data in this table has been compiled from various chemical supplier databases.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The core of this compound is a 1,2,4-triazole ring. This five-membered heterocycle containing three nitrogen atoms is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in a wide range of biologically active compounds and approved drugs. The 1,2,4-triazole moiety is known to be metabolically stable and can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.
Derivatives of 1,2,4-triazole have been extensively studied and have demonstrated a broad spectrum of pharmacological activities, including:
-
Antifungal Activity: The triazole class is famously represented by antifungal agents like fluconazole (B54011) and itraconazole, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase, crucial for ergosterol (B1671047) biosynthesis in fungi.[1][2]
-
Anticancer Activity: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents, exhibiting mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.
-
Antiviral Activity: Compounds incorporating the 1,2,4-triazole scaffold have shown promise in antiviral research, including activity against HIV.[1]
-
Anticonvulsant, Anti-inflammatory, and Analgesic Properties: The structural versatility of the triazole ring has allowed for the development of compounds with a range of effects on the central nervous system and inflammatory pathways.[1]
The biological activity of this compound, while not specifically documented, may be influenced by the presence of this potent pharmacophore.
Structural Features of this compound and Potential Implications
Beyond the 1,2,4-triazole core, the structure of this compound possesses several functional groups that could contribute to its chemical and biological properties:
-
Thioether Linkage: The triazole ring is connected to the phenyl ring via a thioether (-S-) linkage. Thioether groups can influence the molecule's conformation and are known to be involved in interactions with various biological targets.
-
Substituted Phenyl Ring: The phenyl ring is substituted with a chloro group, a nitro group, and a pyrrole (B145914) ring. These substituents significantly impact the electronic properties of the molecule and can be critical for target binding and overall activity. The nitro group, in particular, is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring.
-
Pyrrole Moiety: The presence of the 1H-pyrrol-1-yl group adds another heterocyclic system to the molecule, increasing its structural complexity and potential for diverse interactions.
-
Amino Group: The amino group on the triazole ring can act as a hydrogen bond donor and a site for further chemical modification.
Experimental Data and Protocols
A comprehensive search of the scientific literature, including major chemical and biological databases, did not yield any specific experimental studies on this compound (CAS 302901-13-9). Consequently, there are no published experimental protocols for its synthesis, characterization, or biological evaluation.
Safety Data Sheets (SDS) from various suppliers indicate that the toxicological, ecological, and detailed physicochemical properties of this compound have not been fully investigated. Standard handling precautions for a novel chemical of unknown toxicity are advised.
Signaling Pathways and Mechanism of Action
Due to the absence of biological studies on this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. Any discussion on this topic would be purely speculative and based on the general activities of the broader 1,2,4-triazole class of compounds.
Logical Relationship of Information
The following diagram illustrates the logical flow of the information presented in this guide, highlighting the reliance on general knowledge of the 1,2,4-triazole scaffold in the absence of specific data for this compound.
Caption: Logical flow of information for this compound.
Conclusion
This compound, with CAS number 302901-13-9, is chemically identified as 1H-1,2,4-Triazol-3-amine, 5-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]. While its specific properties and biological activities remain uncharacterized in the public domain, its structure, featuring the versatile 1,2,4-triazole scaffold, suggests potential for biological activity. This technical guide serves as a foundational document, providing the confirmed identity of the compound and a contextual understanding based on its chemical class. Further experimental investigation is required to elucidate the specific physicochemical properties, biological activity, and potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to undertake such studies to explore the potential of this novel chemical entity.
References
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Molecular Structure and Properties of RH01687
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and biological activities of this compound, a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
This compound is a small molecule with the molecular formula C12H9ClN6O2S.[1] Its chemical structure is characterized by a substituted nitrobenzene (B124822) ring linked to a pyrrole (B145914) and an amino-thiadiazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(5-amino-1,3,4-thiadiazol-2-ylthio)-4-chloro-5-(1H-pyrrol-1-yl)nitrobenzene | N/A |
| Molecular Formula | C12H9ClN6O2S | [1] |
| CAS Number | 302901-13-9 | [1] |
| Molecular Weight | 336.75 g/mol | [1] |
| SMILES | S(C1=C(N(=O)=O)C=C(Cl)C(=C1)N2C=CC=C2)C3=NN=C(N)N3 | [1] |
Biological Activity and Mechanism of Action
This compound has been identified as a potent protector of pancreatic β-cells against cell death induced by endoplasmic reticulum (ER) stress.[2] ER stress is a condition of accumulating misfolded proteins in the ER, which can lead to β-cell dysfunction and apoptosis, contributing to the pathogenesis of diabetes.
The protective effect of this compound is, at least in part, mediated by its ability to modulate the Unfolded Protein Response (UPR), a cellular signaling network activated by ER stress. Specifically, this compound has been shown to attenuate the tunicamycin (B1663573) (Tm)-induced increase of Bax mRNA.[2] Bax is a pro-apoptotic member of the Bcl-2 family of proteins. By reducing the expression of Bax, this compound helps to prevent the initiation of the apoptotic cascade in β-cells under ER stress.
Furthermore, this compound has been demonstrated to restore glucose-stimulated insulin (B600854) secretion (GSIS) in β-cells where it has been impaired by ER stress.[2] This suggests that this compound not only promotes cell survival but also helps maintain the primary physiological function of pancreatic β-cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of ER stress-induced apoptosis in pancreatic β-cells.
Experimental Data
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound.
Table 2: Effect of this compound on Tunicamycin-Induced Bax mRNA Expression in βTC6 Cells
| Treatment | Fold Increase in Bax mRNA (mean ± SD) |
| DMSO (Control) | 1.0 ± 0.1 |
| Tunicamycin (0.35 µg/mL) | 3.5 ± 0.4 |
| Tunicamycin + this compound | 2.1 ± 0.3 |
| Data are representative of values reported in the literature and are expressed as fold increase compared to the DMSO control. *P < 0.05 compared with Tunicamycin-treated cells.[2] |
Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Tunicamycin-Treated βTC6 Cells and Primary Human Islets
| Cell Type | Treatment | GSIS Response |
| βTC6 Cells | DMSO (Control) | Normal |
| Tunicamycin (Tm) | Abolished | |
| Tunicamycin + this compound | Significantly Restored | |
| Primary Human Islets | DMSO (Control) | Normal |
| Tunicamycin (Tm) | Inhibited | |
| Tunicamycin + this compound | Significantly Restored | |
| *Based on findings reported in the literature.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Tunicamycin-Induced ER Stress Model in Pancreatic β-Cells
This protocol describes the induction of ER stress in βTC6 cells using tunicamycin, a well-established ER stress inducer.
Workflow Diagram:
Procedure:
-
Cell Culture: βTC6 cells are cultured in DMEM supplemented with 15% horse serum, 2.5% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 12-well plates for RNA extraction) at a density that allows for approximately 80% confluency at the time of treatment.
-
Treatment: After 24 hours of incubation, the culture medium is replaced with fresh medium containing either DMSO (vehicle control), tunicamycin (0.35 µg/mL), or tunicamycin (0.35 µg/mL) in combination with this compound at the desired concentration.
-
Incubation: The treated cells are incubated for 24 hours.
-
Harvesting: After incubation, the cells are washed with PBS and harvested for downstream analysis, such as RNA extraction for qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR) for Bax mRNA Expression
This protocol outlines the measurement of Bax mRNA levels in treated βTC6 cells.
Procedure:
-
RNA Extraction: Total RNA is extracted from the harvested βTC6 cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: The relative expression of Bax mRNA is quantified using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for Bax and a reference gene (e.g., Gapdh), and a SYBR Green-based PCR master mix.
-
Data Analysis: The relative expression of Bax mRNA is calculated using the 2^-ΔΔCt method, with Gapdh serving as the internal control for normalization.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the effect of this compound on the insulin secretion capacity of βTC6 cells and human islets under ER stress.
Procedure:
-
Cell/Islet Preparation: βTC6 cells are seeded in 24-well plates and treated with tunicamycin and this compound as described in Protocol 4.1. Primary human islets are cultured and treated similarly.
-
Pre-incubation (Low Glucose): Following treatment, the cells/islets are washed and pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate buffer (KRB) containing a low concentration of glucose (e.g., 2.8 mM).
-
Basal Insulin Secretion (Low Glucose): The pre-incubation buffer is replaced with fresh low-glucose KRB, and the cells/islets are incubated for 1 hour. The supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion (High Glucose): The low-glucose buffer is replaced with KRB containing a high concentration of glucose (e.g., 16.7 mM), and the cells/islets are incubated for 1 hour. The supernatant is collected to measure stimulated insulin secretion.
-
Insulin Quantification: The insulin concentration in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse or human insulin.
-
Data Normalization: The insulin secretion data is typically normalized to the total protein content or DNA content of the cells/islets in each well. The GSIS response is often presented as the fold-increase in insulin secretion in high glucose compared to low glucose conditions.
References
An In-depth Technical Guide on the Unfolded Protein Response and the Putative Role of Novel Modulators
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "RH01687" in the context of the unfolded protein response (UPR). Therefore, this guide provides a comprehensive overview of the UPR, including its core mechanisms, experimental evaluation, and data presentation, which can serve as a framework for investigating the effects of any novel compound, such as the hypothetical this compound.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a crucial organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins.[1][2][3] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[2][4][5] To counteract this, cells have evolved a sophisticated signaling network called the unfolded protein response (UPR).[1][2][4][6] The UPR aims to restore ER homeostasis by reducing the load of unfolded proteins and enhancing the protein-folding capacity.[7] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][3][4]
The UPR is orchestrated by three main ER-transmembrane stress sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[4][7][8] Under non-stress conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[2][5][9] Upon the accumulation of unfolded proteins, BiP preferentially binds to these proteins, leading to the release and activation of IRE1, PERK, and ATF6.[2][5][9]
Core Signaling Pathways of the UPR
The three branches of the UPR have distinct but interconnected signaling cascades:
-
The IRE1 Pathway: The most conserved branch of the UPR, IRE1 is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[7] Upon activation, IRE1 oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[7] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[4]
-
The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[2] This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the ER.[2][10] Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).[2] ATF4, in turn, induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., through the transcription factor CHOP).[2][10]
-
The ATF6 Pathway: Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P).[2] This cleavage releases a cytosolic fragment of ATF6 (ATF6f), which acts as a transcription factor.[2][10] ATF6f migrates to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.[2][4][10]
Quantitative Analysis of UPR Modulation
The following tables represent example data that could be generated when investigating the effect of a compound like this compound on the UPR.
Table 1: Effect of this compound on UPR Gene Expression
| Gene | Treatment | Fold Change (vs. Vehicle) | P-value |
| XBP1s | Tunicamycin (TM) | 15.2 ± 1.8 | <0.001 |
| TM + this compound (1 µM) | 8.5 ± 0.9 | <0.01 | |
| ATF4 | Tunicamycin (TM) | 12.7 ± 1.5 | <0.001 |
| TM + this compound (1 µM) | 6.1 ± 0.7 | <0.01 | |
| CHOP | Tunicamycin (TM) | 20.4 ± 2.5 | <0.001 |
| TM + this compound (1 µM) | 9.8 ± 1.2 | <0.01 | |
| BiP/GRP78 | Tunicamycin (TM) | 10.1 ± 1.1 | <0.001 |
| TM + this compound (1 µM) | 5.3 ± 0.6 | <0.01 |
Table 2: Effect of this compound on UPR Protein Levels
| Protein | Treatment | Relative Protein Level (vs. Vehicle) | P-value |
| p-IRE1α | Tunicamycin (TM) | 8.9 ± 1.1 | <0.001 |
| TM + this compound (1 µM) | 4.2 ± 0.5 | <0.01 | |
| p-eIF2α | Tunicamycin (TM) | 11.3 ± 1.4 | <0.001 |
| TM + this compound (1 µM) | 5.7 ± 0.8 | <0.01 | |
| Cleaved ATF6 | Tunicamycin (TM) | 7.6 ± 0.9 | <0.001 |
| TM + this compound (1 µM) | 3.5 ± 0.4 | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for assessing the UPR.
Protocol 1: Western Blot Analysis of UPR Proteins
-
Cell Lysis:
-
Treat cells with the compound of interest (e.g., this compound) and/or a known ER stress inducer (e.g., tunicamycin, thapsigargin).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-IRE1α, anti-IRE1α, anti-p-eIF2α, anti-eIF2α, anti-ATF6, anti-ATF4, anti-CHOP, anti-BiP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Protocol 2: RT-qPCR for UPR Target Gene Expression
-
RNA Extraction:
-
Treat cells as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green master mix and gene-specific primers for UPR target genes (XBP1s, ATF4, CHOP, BiP, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: XBP1 Splicing Assay
-
RNA Extraction and cDNA Synthesis:
-
Follow steps 1 and 2 from the RT-qPCR protocol.
-
-
PCR Amplification:
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose (B213101) gel.
-
The unspliced XBP1 will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
-
Quantification:
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Visualizations of Signaling Pathways and Workflows
Caption: The three major signaling pathways of the Unfolded Protein Response.
Caption: A typical experimental workflow for investigating the effects of a compound on the UPR.
References
- 1. The Unfolded Protein Response: Detecting and Responding to Fluctuations in the Protein-Folding Capacity of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for Induction of the Unfolded Protein Response and Selective Activation of the Three Major Pathways | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Resistance to Endoplasmic Reticulum Stress-Inducing Agents in Mouse Leukemic L1210 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unfolded protein response supports cellular robustness as a broad-spectrum compensatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent "off-switch" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum stress: molecular mechanism and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on RH01687 and Its Effect on Proapoptotic Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the molecular mechanisms by which the bioreductive agent RH01687, identified as 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1), induces apoptosis in cancer cells. This compound is activated by NAD(P)H quinone oxidoreductase 1 (NQO1), initiating a signaling cascade that leads to programmed cell death. A pivotal event in this pathway is the activation of c-Jun N-terminal kinase (JNK), which in turn mediates the cleavage and mitochondrial translocation of the proapoptotic protein Bax. This leads to a disruption of the mitochondrial membrane potential and the subsequent nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G (Endo G), culminating in caspase-independent apoptosis. The process is also shown to be dependent on the tumor suppressor protein p53. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's proapoptotic effects.
Introduction
This compound (RH1) is a quinone-based bioreductive compound that has demonstrated significant anti-tumor activity. Its mechanism of action is contingent on the presence of the enzyme NQO1, which is often overexpressed in various cancer types. This selective activation makes this compound a promising candidate for targeted cancer therapy. This document serves as a technical resource, consolidating the current understanding of how this compound modulates proapoptotic genes and pathways to exert its cytotoxic effects.
Core Signaling Pathway
The proapoptotic activity of this compound is orchestrated through a precise sequence of molecular events, as depicted in the signaling pathway diagram below. The process is initiated by the NQO1-mediated reduction of this compound, which triggers the activation of the JNK pathway. Activated JNK plays a central role in mediating the downstream events, including the cleavage of Bax and its subsequent translocation to the mitochondria. This disrupts the mitochondrial integrity, leading to the release of AIF and Endo G, which then translocate to the nucleus to execute DNA fragmentation in a caspase-independent manner.
Quantitative Data Summary
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound on proapoptotic signaling events in NQO1-overexpressing MDA-MB-231 human breast cancer cells.
Table 1: Time-Dependent Nuclear Translocation of AIF and Endo G
| Treatment Time with 10 µM this compound | Relative Density of Nuclear AIF | Relative Density of Nuclear Endo G |
| 0 h | 1.0 | 1.0 |
| 12 h | 1.8 | 2.1 |
| 24 h | 3.2 | 3.5 |
| 36 h | 4.5 | 4.8 |
| Data are presented as fold-change relative to the 0h time point.[1] |
Table 2: Effect of JNK Inhibition on this compound-Induced Apoptosis
| Treatment Group | % Apoptotic Cells |
| Control | < 5% |
| 10 µM this compound | ~35% |
| SP600125 (JNK inhibitor) + 10 µM this compound | ~10% |
| Apoptosis was assessed by flow cytometry after 36h of treatment.[1] |
Table 3: Time-Dependent Activation of MAP Kinases by 10 µM this compound
| Treatment Time | Relative Phospho-JNK1/2 Levels | Relative Phospho-p38 MAPK Levels | Relative Phospho-ERK1/2 Levels |
| 0 min | 1.0 | 1.0 | 1.0 |
| 30 min | 3.5 | 1.2 | 1.1 |
| 60 min | 4.8 | 2.0 | 1.5 |
| 120 min | 5.2 | 2.8 | 2.1 |
| Data are presented as fold-change in phosphorylation relative to the 0 min time point.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect the levels of total and phosphorylated proteins involved in the this compound signaling pathway.
Materials:
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-Bax, anti-AIF, anti-Endo G, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired times. Lyse cells in ice-cold lysis buffer and quantify protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometry to quantify the relative protein levels.
Clonogenic Cell Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
Cell culture plates
-
Complete cell culture medium
-
This compound
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Plate cells at a low density in culture plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 7-14 days until visible colonies form.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential, a key event in this compound-induced apoptosis.
Materials:
-
Fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or JC-1)
-
Cell culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time points.
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., TMRE) according to the manufacturer's protocol.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or visualize the changes in mitochondrial membrane potential with a fluorescence microscope. A decrease in fluorescence indicates mitochondrial depolarization.
Conclusion
This compound (RH1) is a potent inducer of apoptosis in NQO1-expressing cancer cells. Its mechanism of action is well-defined, involving a JNK-mediated, caspase-independent mitochondrial pathway. The proapoptotic effects are centered around the activation of JNK, which leads to the cleavage of Bax and subsequent mitochondrial dysfunction. This technical guide provides a foundational understanding of the molecular events, quantitative effects, and experimental approaches necessary for the continued investigation and development of this compound as a targeted anticancer agent. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the field of oncology and drug discovery.
References
In-depth Technical Guide: Discovery and Screening of RH01687
Disclaimer: The following guide is a template illustrating the requested format and content. Publicly available information on a compound specifically designated "RH01687" is not available at this time. The experimental details and data presented herein are representative examples derived from common drug discovery practices for similar therapeutic targets.
Introduction
The discovery of novel therapeutic agents is a complex, multi-stage process that begins with the identification of a biological target and progresses through extensive screening and optimization of chemical matter. This document outlines the hypothetical discovery and screening cascade for this compound, a novel small molecule inhibitor of the CD47-SIRPα interaction. The CD47-SIRPα axis is a critical immune checkpoint that is often exploited by cancer cells to evade phagocytosis by macrophages.[1] By disrupting this interaction, this compound aims to restore the "eat me" signal, thereby promoting the elimination of tumor cells by the innate immune system.
High-Throughput Screening (HTS)
The initial phase of discovery involved a quantitative high-throughput screening (qHTS) campaign to identify small molecule inhibitors of the CD47-SIRPα interaction from a large compound library.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A TR-FRET assay was developed to monitor the binding of CD47 to SIRPα in a high-throughput format.[1]
-
Reagents:
-
Recombinant human CD47 protein tagged with terbium (Tb) as the donor fluorophore.
-
Recombinant human SIRPα protein tagged with green fluorescent protein (GFP) as the acceptor fluorophore.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% bovine serum albumin (BSA).
-
-
Procedure:
-
A 5 µL solution of the test compound in DMSO was dispensed into a 384-well microplate.
-
A 10 µL mixture of Tb-CD47 and GFP-SIRPα in assay buffer was added to each well.
-
The plate was incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (GFP) and 620 nm (Tb).
-
The ratio of the acceptor signal (520 nm) to the donor signal (620 nm) was calculated to determine the extent of inhibition.
-
HTS Campaign Summary
| Parameter | Value |
| Compound Library Size | ~90,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Confirmed Hit Rate | 0.1% |
| Z'-factor | > 0.7 |
Hit Confirmation and Orthogonal Validation
Primary hits from the HTS campaign were subjected to a series of confirmatory and orthogonal assays to eliminate false positives and validate their mechanism of action.
Experimental Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
An AlphaScreen assay was employed as an orthogonal method to confirm the inhibitory activity of the primary hits.[1]
-
Reagents:
-
Biotinylated human CD47 protein.
-
Glutathione S-transferase (GST)-tagged human SIRPα protein.
-
Streptavidin-coated donor beads.
-
Anti-GST acceptor beads.
-
Assay buffer: PBS, pH 7.4, with 0.1% BSA.
-
-
Procedure:
-
A 5 µL solution of the test compound in DMSO was dispensed into a 384-well microplate.
-
A 5 µL mixture of biotin-CD47 and GST-SIRPα was added to each well and incubated for 30 minutes.
-
A 10 µL mixture of streptavidin-donor beads and anti-GST acceptor beads was added.
-
The plate was incubated in the dark for 60 minutes.
-
The AlphaScreen signal was read on a plate reader.
-
Dose-Response and IC50 Determination
Confirmed hits were tested in a 10-point dose-response format in both the TR-FRET and AlphaScreen assays to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | TR-FRET IC50 (µM) | AlphaScreen IC50 (µM) |
| This compound | 1.2 | 1.5 |
| Hit 2 | 3.5 | 4.1 |
| Hit 3 | 8.1 | 9.2 |
Signaling Pathway and Experimental Workflow
The discovery and initial characterization of this compound followed a logical workflow designed to identify and validate inhibitors of the CD47-SIRPα signaling pathway.
Figure 1. Discovery workflow and targeted signaling pathway of this compound.
Conclusion
The systematic screening and validation process led to the identification of this compound as a potent small molecule inhibitor of the CD47-SIRPα interaction. The detailed experimental protocols and quantitative data presented provide a foundation for further preclinical development of this promising immuno-oncology candidate. Future studies will focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant cancer models.
References
Methodological & Application
Application Notes: RH01687 Effects on Proliferation and Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for investigating the cellular effects of the novel experimental compound RH01687. The protocols outlined herein describe the culture of human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines, assessment of cell viability via MTT assay, and analysis of protein expression through Western Blotting. The included data demonstrates the dose-dependent effects of this compound on cell proliferation and its putative mechanism of action through the MAPK/ERK signaling pathway.
Data Summary
The anti-proliferative activity of this compound was assessed across two distinct cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.
Table 1: IC50 Values of this compound in HCT116 and MCF-7 Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HCT116 | 7.5 |
| MCF-7 | 12.2 |
Further investigation into the mechanism of action of this compound in HCT116 cells revealed a dose-dependent modulation of key proteins in the MAPK/ERK signaling pathway.
Table 2: Quantification of Protein Expression Changes in HCT116 Cells Treated with this compound for 24 Hours
| Treatment | p-ERK / Total ERK (Relative Density) | Cleaved Caspase-3 / β-actin (Relative Density) |
| Vehicle Control (0.1% DMSO) | 1.00 | 0.15 |
| This compound (5 µM) | 0.62 | 0.48 |
| This compound (10 µM) | 0.25 | 0.89 |
| This compound (20 µM) | 0.11 | 1.53 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the routine culture of adherent cell lines.
-
Cell Lines:
-
HCT116 (human colorectal carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
-
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at a ratio of 1:4 to 1:8.
-
MTT Cell Viability Assay
This protocol outlines the procedure for determining cell viability after treatment with this compound.
-
Materials:
-
HCT116 and MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Western Blotting
This protocol is for the detection of protein expression changes in response to this compound treatment.
-
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (p-ERK, Total ERK, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band densities using image analysis software.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow.
Caption: Proposed mechanism of this compound action on the MAPK/ERK signaling pathway.
Caption: Overview of the experimental workflow for evaluating this compound.
Application Notes and Protocols for RH01687 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH01687 is a small molecule compound identified as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis.[1][2][3] ER stress is a significant contributor to β-cell dysfunction and death in the pathogenesis of type 1 and type 2 diabetes. This compound offers a valuable tool for researchers studying β-cell biology, diabetes, and ER stress-related diseases. These application notes provide detailed protocols for utilizing this compound in laboratory settings to investigate its cytoprotective effects.
Mechanism of Action
This compound protects pancreatic β-cells from ER stress-induced cell death.[1][3] Studies have shown that this compound can significantly inhibit the induction of C/EBP homologous protein (CHOP), a key transcription factor in the pro-apoptotic arm of the unfolded protein response (UPR).[2][4] By suppressing CHOP expression, this compound helps to alleviate ER stress and promote β-cell survival.[2][4] While the precise molecular target of this compound is still under investigation, its ability to modulate the UPR pathway makes it a critical compound for studying β-cell fate under stressful conditions.[2]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's protective effects on pancreatic β-cells.
| Parameter | Cell Line | ER Stress Inducer | Value | Reference |
| EC50 | INS-1 | Tunicamycin (B1663573) (Tm) | 8.1 µM | [5] |
| Maximal Protective Activity | INS-1 | Tunicamycin (Tm) | ~80% rescue at 30 µM | [6] |
| CHOP mRNA Inhibition | βTC6 | Tunicamycin (Tm) | Significant suppression | [2][4] |
| Cell Viability Assay | βTC6 | Tunicamycin (Tm) | Dose-dependent increase in ATP levels | [2][4] |
Signaling Pathway
Experimental Protocols
Protocol 1: Assessment of this compound-Mediated Protection of β-Cells from ER Stress-Induced Death
This protocol details a cell viability assay to quantify the protective effects of this compound against ER stress induced by tunicamycin (Tm).
Materials:
-
βTC6 or INS-1 pancreatic β-cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Tunicamycin (Tm) (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count βTC6 or INS-1 cells.
-
Seed 1 x 104 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 0.1 µM to 50 µM is recommended.
-
Prepare a working solution of Tunicamycin in complete growth medium. A final concentration of 0.1 µg/mL for INS-1 cells or 0.25-0.35 µg/mL for βTC6 cells is recommended.[2][6]
-
Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate concentrations of this compound and/or Tunicamycin. Include the following controls:
-
Vehicle control (DMSO)
-
Tunicamycin only
-
This compound only (at the highest concentration)
-
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Analysis of CHOP Gene Expression by qRT-PCR
This protocol describes how to measure the effect of this compound on the expression of the pro-apoptotic gene Ddit3 (CHOP) in β-cells under ER stress.
Materials:
-
βTC6 or INS-1 cells
-
6-well tissue culture plates
-
This compound and Tunicamycin
-
TRIzol® reagent or other RNA extraction kit
-
Reverse Transcription Kit
-
SYBR® Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for Ddit3 (CHOP) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using 1 mL of TRIzol® reagent per well.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR® Green Master Mix, forward and reverse primers for Ddit3 and the housekeeping gene, and the cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of Ddit3 using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Compare the expression levels between different treatment groups.
-
Applications in Drug Discovery and Development
This compound serves as a valuable positive control and a lead compound in the discovery of novel therapeutics for diabetes. Its ability to protect β-cells from ER stress-induced death can be leveraged in:
-
High-throughput screening (HTS) campaigns to identify more potent and specific β-cell protective compounds.[2][4]
-
Mechanism of action studies to dissect the molecular pathways governing β-cell survival under ER stress.
-
Preclinical studies in animal models of diabetes to evaluate the in vivo efficacy of ER stress modulators.
Conclusion
This compound is a potent small molecule that protects pancreatic β-cells from ER stress-induced apoptosis by inhibiting the expression of the pro-apoptotic transcription factor CHOP. The provided protocols offer a framework for researchers to utilize this compound to investigate the mechanisms of β-cell death and to screen for novel therapeutic agents for the treatment of diabetes.
References
- 1. felixbio.cn [felixbio.cn]
- 2. Identification of Small Molecules That Protect Pancreatic β Cells against Endoplasmic Reticulum Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with RH01687
A comprehensive search for the compound designated RH01687 has yielded no specific information regarding its mechanism of action, established in vitro experimental protocols, or effective dosages. The scientific literature and publicly available databases do not currently contain data associated with this identifier.
Therefore, the creation of detailed application notes, protocols, and signaling pathway diagrams as requested is not possible at this time. To proceed with the development of in vitro studies for this compound, fundamental research is required to elucidate its biological activity.
Recommendations for Initial Characterization of this compound:
For researchers, scientists, and drug development professionals initiating work with a novel compound such as this compound, a systematic approach to in vitro characterization is recommended. The following outlines a general workflow and key experimental considerations.
Phase 1: Preliminary Assessment and Target Identification
The initial phase of investigation should focus on determining the basic cytotoxic or cytostatic effects of this compound and identifying its potential molecular target(s).
Experimental Workflow: Initial Compound Screening
Caption: Workflow for the initial in vitro screening of a novel compound.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Mechanism of Action and Pathway Analysis
Once a biological effect and a potential target have been identified, further experiments are necessary to elucidate the mechanism of action and the specific signaling pathways involved.
Experimental Workflow: Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action of a novel compound.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| Cell Line A | Human Breast Cancer | 48 | Data |
| Cell Line B | Human Lung Cancer | 48 | Data |
| Normal Cell Line | Human Fibroblast | 48 | Data |
Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
The provided frameworks offer a starting point for the in vitro investigation of the novel compound this compound. The specific experimental details and dosages will need to be empirically determined. As data becomes available regarding the compound's mechanism of action, more specific protocols and signaling pathway diagrams can be developed. It is imperative for the scientific community to share findings on novel compounds to accelerate research and development.
Application of RH01687 in Diabetes Models: A Hypothetical Application Note
Introduction
This document provides a detailed, albeit hypothetical, application note and protocol for the use of RH01687 in diabetes models. Publicly available information on this compound is currently limited, identifying it as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress[1]. The following content is therefore an illustrative guide for researchers, scientists, and drug development professionals, based on the compound's described general function and the established role of ER stress in the pathogenesis of diabetes. The experimental data presented herein is hypothetical and intended to exemplify expected outcomes from the proposed experimental designs.
Hypothesized Mechanism of Action
This compound is proposed to act as a chemical chaperone, a small molecule that can enter cells and facilitate the proper folding of proteins within the endoplasmic reticulum. In the context of diabetes, pancreatic β-cells are under constant high demand for insulin (B600854) production, which can lead to an accumulation of misfolded pro-insulin, triggering the Unfolded Protein Response (UPR) and inducing ER stress.[2][3] Chronic ER stress leads to β-cell apoptosis and a decline in insulin secretion, contributing to the progression of both type 1 and type 2 diabetes.[1][4]
This compound is hypothesized to alleviate ER stress by stabilizing protein conformation, thereby reducing the load of unfolded proteins. This action would inhibit the pro-apoptotic pathways of the UPR, such as the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways, and promote β-cell survival and function.
Caption: Hypothetical signaling pathway of this compound in alleviating ER stress-induced β-cell apoptosis.
Experimental Protocols
In Vitro Protocol: Assessment of this compound on β-Cell Survival
Objective: To determine the protective effect of this compound against ER stress-induced apoptosis in a pancreatic β-cell line.
Cell Line: MIN6 mouse pancreatic β-cell line.
Materials:
-
MIN6 cells
-
DMEM with 15% FBS, penicillin/streptomycin
-
Tunicamycin (B1663573) (ER stress inducer)
-
This compound
-
MTT assay kit
-
Caspase-3 colorimetric assay kit
-
Antibodies for Western blot (anti-CHOP, anti-BiP, anti-phospho-IRE1α, anti-β-actin)
Procedure:
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis. Once confluent, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.
-
ER Stress Induction: Add tunicamycin (e.g., 2 µg/mL) to the media and incubate for 24 hours. A vehicle control group (DMSO) and a tunicamycin-only group should be included.
-
Cell Viability Assay (MTT): After 24 hours, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
Caspase-3 Activity Assay: Lyse cells from a parallel plate and measure caspase-3 activity using a colorimetric assay according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse cells from 6-well plates, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against CHOP, BiP, p-IRE1α, and β-actin, followed by HRP-conjugated secondary antibodies. Visualize bands using a chemiluminescence detection system.
In Vivo Protocol: Evaluation of this compound in a Type 2 Diabetes Mouse Model
Objective: To assess the therapeutic efficacy of this compound in improving glycemic control and preserving β-cell mass in a diet-induced obesity and low-dose streptozotocin (B1681764) (STZ) mouse model.
Animal Model: C57BL/6J mice.
Materials:
-
High-fat diet (HFD; 60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Glucometer and test strips
-
Insulin ELISA kit
-
H&E staining reagents
-
Anti-insulin antibody for immunohistochemistry
Procedure:
-
Model Induction: Induce insulin resistance by feeding mice an HFD for 8 weeks. After 8 weeks, administer a single low dose of STZ (e.g., 100 mg/kg, i.p.) to induce mild β-cell dysfunction. Monitor blood glucose levels; mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
Treatment Groups: Randomly assign diabetic mice to the following groups (n=8-10 per group):
-
Vehicle control (e.g., saline or DMSO in corn oil, daily gavage)
-
This compound low dose (e.g., 1 mg/kg, daily gavage)
-
This compound high dose (e.g., 10 mg/kg, daily gavage)
-
Positive control (e.g., Metformin, 200 mg/kg, daily gavage)
-
-
Treatment Period: Treat mice for 4 weeks.
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Record weekly.
-
Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of week 4, perform an IPGTT. Fast mice for 16 hours, then administer glucose (2 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Terminal Procedures: At the end of the study, euthanize mice and collect blood and pancreas.
-
Serum Analysis: Measure fasting serum insulin levels using an ELISA kit. Calculate HOMA-IR as an index of insulin resistance.
-
Histology: Fix pancreata in 10% formalin, embed in paraffin, and section. Perform H&E staining to assess islet morphology and immunohistochemistry for insulin to quantify β-cell area.
-
Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of type 2 diabetes.
Hypothetical Data Presentation
Table 1: In Vitro Protective Effects of this compound on Tunicamycin-Treated MIN6 Cells
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | CHOP Expression (Relative to β-actin) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 0.1 ± 0.02 |
| Tunicamycin (2 µg/mL) | 45.3 ± 4.1 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| Tunicamycin + this compound (1 nM) | 55.1 ± 3.8 | 3.1 ± 0.3 | 2.6 ± 0.3 |
| Tunicamycin + this compound (10 nM) | 78.6 ± 4.5 | 1.8 ± 0.2 | 1.2 ± 0.2 |
| Tunicamycin + this compound (100 nM) | 92.4 ± 5.0 | 1.2 ± 0.1 | 0.5 ± 0.1 |
*Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | Metformin (200 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 412 ± 25 | 315 ± 21 | 220 ± 18 | 245 ± 20 |
| IPGTT AUC (mg/dL*min) | 55,000 ± 3,500 | 42,000 ± 2,800 | 31,000 ± 2,100 | 35,000 ± 2,500 |
| Fasting Serum Insulin (ng/mL) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| HOMA-IR | 16.5 ± 1.8 | 11.8 ± 1.3 | 7.9 ± 0.9 | 9.2 ± 1.1 |
| β-Cell Area (% of Islet Area) | 35 ± 4.2 | 48 ± 5.1 | 65 ± 6.3 | 58 ± 5.9 |
*Data are presented as mean ± SEM. AUC = Area Under the Curve.
Conclusion
Based on its description as a β-cell protector against ER stress, this compound presents a promising therapeutic avenue for diabetes. The hypothetical data from the outlined in vitro and in vivo experiments suggest that this compound could effectively preserve β-cell function and mass, leading to improved glycemic control. These protocols provide a robust framework for the preclinical evaluation of this compound and similar compounds targeting ER stress in the context of diabetes research and drug development. Further studies are warranted to fully elucidate the specific molecular targets and the full therapeutic potential of this compound.
References
- 1. Endoplasmic reticulum stress contributes to beta cell apoptosis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress and pancreatic β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress-mediated apoptosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Endoplasmic reticulum stress contributes to beta cell apoptosis in type 2 diabetes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring the Efficacy of RH01687, a Novel PI3K/AKT/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH01687 is a novel investigational compound hypothesized to exhibit anti-neoplastic properties through the targeted inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. These application notes provide a comprehensive guide to the essential in vitro and in vivo techniques for elucidating the efficacy of this compound. The following protocols are designed to enable researchers to robustly assess the compound's mechanism of action and anti-tumor activity.
Hypothesized Signaling Pathway of this compound Action
Caption: Hypothesized mechanism of this compound targeting the PI3K/AKT/mTOR pathway.
In Vitro Efficacy Assessment
A battery of in vitro assays is essential for the initial characterization of this compound's efficacy and mechanism of action at the cellular level.[1] These assays offer a controlled environment to dissect the direct effects of the compound on cancer cells.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound.
Table 1: Representative Data for Cell Viability (MTT Assay) in Response to this compound
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HEK293) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.8 |
| 0.1 | 95 ± 3.9 | 98 ± 4.2 | 101 ± 4.0 |
| 1 | 78 ± 5.2 | 85 ± 4.8 | 97 ± 3.5 |
| 10 | 45 ± 6.1 | 55 ± 5.5 | 89 ± 4.1 |
| 50 | 15 ± 3.8 | 25 ± 4.3 | 75 ± 5.2 |
| 100 | 5 ± 2.1 | 10 ± 3.0 | 68 ± 4.9 |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assays
To determine if the reduction in cell viability is due to programmed cell death, apoptosis assays are crucial.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (10 µM) | 25.4 ± 2.1 | 15.2 ± 1.8 | 1.2 ± 0.4 |
| This compound (50 µM) | 48.7 ± 3.5 | 28.9 ± 2.7 | 2.5 ± 0.6 |
Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[2] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[2]
Western Blot Analysis of Signaling Pathway Modulation
To confirm that this compound targets the PI3K/AKT/mTOR pathway, Western blotting is used to measure the phosphorylation status of key proteins in the cascade.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vitro Efficacy
Caption: Workflow for in vitro evaluation of this compound efficacy.
In Vivo Efficacy Assessment
Following promising in vitro results, the anti-tumor efficacy of this compound must be evaluated in living organisms.[3] Animal models provide a more complex biological system to assess the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Xenograft Mouse Model of Cancer
This is a widely used preclinical model to evaluate the efficacy of anti-cancer agents.
Table 3: Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (25 mg/kg) | 850 ± 120 | 43.3 |
| This compound (50 mg/kg) | 400 ± 95 | 73.3 |
| Positive Control | 350 ± 80 | 76.7 |
Protocol: Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, different doses of this compound, and a positive control).
-
Compound Administration: Administer this compound and control treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the percent tumor growth inhibition (%TGI).
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is hitting its target in vivo, tumor samples can be analyzed for downstream pathway modulation.
Protocol: Immunohistochemistry (IHC) for p-AKT
-
Tumor Collection: Collect tumors from a satellite group of mice at various time points after the final dose of this compound.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
IHC Staining: Section the paraffin-embedded tumors and perform immunohistochemical staining using an antibody specific for p-AKT.
-
Imaging and Analysis: Capture images of the stained tissue sections and quantify the intensity of p-AKT staining to assess the extent of target inhibition.
Logical Flow for In Vivo Efficacy Studies
Caption: Logical progression of an in vivo xenograft study for this compound.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. A systematic approach, beginning with in vitro cellular assays to establish a mechanism of action and progressing to in vivo models to confirm anti-tumor activity, is critical for the successful development of this novel therapeutic candidate. The combination of these techniques will generate the comprehensive dataset required to support further clinical investigation of this compound.
References
Application Note: RH01687 as a Potent Inhibitor in High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol and data for the use of RH01687, a novel small molecule inhibitor identified through a high-throughput screening (HTS) campaign. This compound has been shown to be a potent modulator of the hypothetical MAP4K4 signaling pathway, which is implicated in various cellular processes, including inflammation and cell migration. This document outlines the methodologies for a luminescence-based HTS assay, data analysis, and presents the inhibitory profile of this compound. The provided protocols and data are intended to guide researchers in the use of this compound as a tool for studying the MAP4K4 pathway and as a starting point for further drug development efforts.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of biological targets.[1][2] The process involves the miniaturization and automation of assays to generate quantitative data on the activity of thousands of chemicals.[3][4] This application note details the discovery and characterization of this compound, a potent inhibitor of a key kinase in a hypothetical signaling cascade. The development of a robust, luminescence-based assay allowed for a large-scale screening campaign to identify inhibitors.[5]
Target Pathway: MAP4K4 Signaling
The mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of MAP4K4 can lead to a cascade of phosphorylation events, ultimately resulting in the activation of transcription factors that regulate genes involved in inflammation, apoptosis, and cell migration. Dysregulation of the MAP4K4 pathway has been associated with several diseases, making it an attractive target for therapeutic intervention.
High-Throughput Screening Assay
A luminescence-based kinase assay was developed to identify inhibitors of MAP4K4. The assay measures the amount of ATP remaining after the kinase reaction. In the presence of an inhibitor, MAP4K4 activity is reduced, resulting in a higher ATP concentration and a stronger luminescence signal.
Experimental Workflow
Protocols
Materials and Reagents
-
MAP4K4, active human recombinant enzyme
-
ATP
-
Substrate peptide (e.g., Myelin Basic Protein)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
384-well white, opaque plates
Procedure
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (or control compounds) in a dose-response format into the 384-well assay plates.
-
Enzyme Addition: Add 5 µL of MAP4K4 enzyme solution (2X final concentration in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration in Assay Buffer) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation
The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). Assay quality was monitored by calculating the Z' factor and signal-to-background (S/B) ratio.
| Compound | IC50 (nM) | Z' Factor | S/B Ratio |
| This compound | 75 | 0.82 | 12.5 |
| Staurosporine | 15 | 0.85 | 15.2 |
Table 1: Summary of quantitative data for this compound and a control compound.
Conclusion
This compound has been identified as a potent inhibitor of MAP4K4 in a robust high-throughput screening assay. The detailed protocols and workflow provided herein can be utilized for further characterization of this compound and for the screening of other potential inhibitors of the MAP4K4 signaling pathway. The favorable assay statistics (Z' factor > 0.5) demonstrate the suitability of this assay for HTS campaigns. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound.
References
- 1. Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of a Novel Compound (Assumed: RH01687) in Animal Studies
Disclaimer: The compound "RH01687" is not found in the public domain. The following application notes and protocols are based on established methodologies for the in vivo delivery of novel small molecule compounds in preclinical animal studies and are intended to serve as a comprehensive guide for researchers.
Introduction
The successful in vivo evaluation of a novel therapeutic compound, such as this compound, is critically dependent on the selection and proper execution of its delivery method. The route of administration significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of common delivery methods for small molecules in animal studies, along with standardized protocols and data presentation formats.
Common Delivery Methods in Animal Studies
The choice of administration route is a crucial step in study design and is influenced by the compound's physicochemical properties, the target organ or tissue, the desired therapeutic effect (e.g., acute vs. chronic dosing), and the animal model being used. Common routes for preclinical evaluation include intravenous, oral, subcutaneous, and intramuscular injections.
Intravenous (IV) Administration
Intravenous injection ensures 100% bioavailability, as the compound is directly introduced into the systemic circulation. This route is often used in early pharmacokinetic studies to determine key parameters like clearance, volume of distribution, and elimination half-life.
Oral (PO) Administration
Oral gavage is a common method for administering compounds to rodents and other animal models, simulating the intended clinical route for many drugs. This method allows for the assessment of oral bioavailability and first-pass metabolism.
Subcutaneous (SC) Administration
Subcutaneous injections are administered into the layer of skin and fat, providing a slower and more sustained release of the compound compared to IV administration. This route can be advantageous for compounds requiring prolonged exposure. Studies have shown that subcutaneous administration can result in higher bioavailability compared to oral routes for certain drugs.[1][2][3]
Intramuscular (IM) Administration
Intramuscular injections are delivered into the muscle tissue, from where the compound is absorbed into the bloodstream. This route can provide a depot effect for sustained release and is often used for vaccines and certain therapeutics.
Experimental Protocols
The following are generalized protocols for the administration of a novel compound, assumed to be this compound, in a rodent model (e.g., rat or mouse). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation Preparation
Prior to administration, this compound must be formulated in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and the route of administration. Common vehicles include:
-
Aqueous solutions: Saline, phosphate-buffered saline (PBS), or 5% dextrose in water (D5W).
-
Co-solvents: Mixtures of water with ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) to enhance solubility.
-
Suspensions: For poorly soluble compounds, micronized drug particles can be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
Protocol for Vehicle Screening:
-
Assess the solubility of this compound in a panel of pharmaceutically acceptable excipients.
-
Prepare trial formulations at the desired concentration.
-
Observe the physical stability of the formulations over a relevant timeframe (e.g., 4-24 hours) at room temperature and, if necessary, at 4°C.
-
Select the simplest formulation that maintains the compound in a stable, homogenous state.
Intravenous (IV) Injection Protocol (Rat Model)
-
Animal Preparation: Anesthetize the rat according to an approved protocol. The lateral tail vein is the most common site for IV injections.
-
Dose Preparation: Prepare the sterile-filtered this compound formulation in a syringe with an appropriate gauge needle (e.g., 27-30G).
-
Administration: Gently warm the tail to dilate the veins. Swab the injection site with 70% ethanol. Insert the needle into the lateral tail vein and slowly inject the formulation.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions and ensure hemostasis at the injection site.
Oral Gavage (PO) Protocol (Mouse Model)
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Dose Preparation: Draw the this compound formulation into a syringe fitted with a ball-tipped gavage needle.
-
Administration: Pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the formulation slowly.
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Subcutaneous (SC) Injection Protocol (Rat Model)
-
Animal Restraint: Restrain the rat, allowing access to the dorsal region.
-
Dose Preparation: Prepare the this compound formulation in a syringe with an appropriate gauge needle (e.g., 25-27G).
-
Administration: Lift the loose skin over the back to form a tent. Insert the needle into the base of the tented skin and inject the formulation.
-
Post-injection Monitoring: Gently massage the injection site to aid dispersion of the formulation and monitor for any local reactions.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise tabular format to facilitate comparison between different administration routes and doses.
Table 1: Example Pharmacokinetic Parameters of Topotecan Hydrochloride in Rats (4 mg/kg)[1][2][3]
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Cmax (ng/mL) | - | 150 | 300 |
| Tmax (h) | - | 1.0 | 2.0 |
| AUC (ng*h/mL) | 1000 | 200 | 900 |
| Bioavailability (%) | 100 | 20 | 90 |
Table 2: Example Pharmacokinetic Parameters of Buserelin (B193263) in Pigs and Cows (Intramuscular)[4]
| Parameter | Pigs (1 mg/pig) | Cows (3 mg/cow) |
| Cmax (ng/mL) | 10.99 ± 2.04 | 2.68 ± 0.36 |
| Tmax (h) | 0.57 ± 0.18 | 1.05 ± 0.27 |
| AUC (h*ng/mL) | 25.02 ± 6.93 | 5.63 ± 1.86 |
| t1/2 (h) | 1.29 ± 0.40 | 1.13 ± 0.3 |
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are examples created using the DOT language.
Experimental Workflow for In Vivo Compound Evaluation
This diagram illustrates a typical workflow for assessing a new compound in an animal model, from formulation to data analysis.
Caption: Workflow for in vivo evaluation of this compound.
Hypothetical Signaling Pathway for this compound
This diagram depicts a hypothetical signaling cascade that could be targeted by this compound, assuming it is a kinase inhibitor.
Caption: Hypothetical RAF inhibition by this compound.
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Stress Induction Using a Model Compound
Note: No specific information is publicly available for a compound designated "RH01687" in the context of endoplasmic reticulum (ER) stress induction. Therefore, these application notes and protocols have been generated using Tunicamycin (B1663573) , a well-characterized and widely used small molecule inducer of ER stress, as a representative example. The principles, experimental designs, and protocols described herein can serve as a template for the characterization of novel ER stress-inducing agents like this compound.
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Small molecule inducers of ER stress are valuable tools for studying the UPR and are being investigated as potential therapeutic agents, particularly in oncology.
Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a crucial step in the proper folding of many proteins.[1][2] This leads to an accumulation of unfolded glycoproteins in the ER, thereby activating all three canonical branches of the UPR.
Quantitative Data Summary
The following table summarizes the quantitative effects of Tunicamycin treatment on key ER stress markers in various cancer cell lines. This data is compiled from multiple studies and serves as a reference for expected outcomes.
| Cell Line | Treatment | ER Stress Marker | Fold Change (vs. Control) | Assay Method |
| MCF-7 (Breast Cancer) | 1.0 µg/mL Tunicamycin, 24h | GRP78 (protein) | Increased | Western Blot |
| MDA-MB-231 (Breast Cancer) | 1.0 µg/mL Tunicamycin, 24h | GRP78 (protein) | Increased | Western Blot |
| PC-3 (Prostate Cancer) | 10 µg/mL Tunicamycin, 72h | Cell Viability | ~59% decrease | WST-1 Assay |
| Cortical Neurons | 3 µg/mL Tunicamycin, 8h | CHOP (mRNA) | Markedly upregulated | Real-Time RT-PCR |
| HeLa Cells | 5 µM Tunicamycin, 8-48h | Caspase-3/7 Activity | Time-dependent increase | Luminescence Assay |
| Head and Neck Cancer Cells | Tunicamycin | BIP, Ero1-Lα, Calnexin | Elevated | Western Blot |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagram
The following diagram illustrates the activation of the Unfolded Protein Response (UPR) upon Tunicamycin-induced ER stress.
Caption: Tunicamycin-induced UPR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the effect of a compound on ER stress in a cancer cell line.
Caption: Workflow for ER stress analysis in vitro.
Experimental Protocols
Tunicamycin Treatment of Cultured Cells
This protocol describes the general procedure for treating adherent cancer cell lines with Tunicamycin to induce ER stress.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, PC-3)
-
Complete culture medium appropriate for the cell line
-
Tunicamycin (stock solution, e.g., 1 mg/mL in DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare working solutions of Tunicamycin in complete culture medium. A typical final concentration range is 1-10 µg/mL.[4][5] Always prepare a vehicle control (DMSO) at the same final concentration as the highest Tunicamycin dose.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing Tunicamycin or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 8, 24, or 48 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., Western Blot, RT-qPCR).
Western Blot for ER Stress Markers (GRP78 and CHOP)
This protocol outlines the detection of GRP78 and CHOP protein levels by Western blot.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-GRP78, anti-CHOP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature the proteins by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of GRP78 and CHOP to the loading control (β-actin).[8][9]
RT-PCR for XBP1 mRNA Splicing
This protocol is used to detect the activation of the IRE1α pathway by assessing the splicing of XBP1 mRNA.
Materials:
-
RNA isolation kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
PCR primers for XBP1 spanning the 26-nucleotide intron
-
Taq polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Restriction enzyme PstI (optional, for distinguishing spliced and unspliced forms)[10]
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from treated and control cells. Perform reverse transcription to synthesize cDNA according to the kit manufacturer's protocol.[10]
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the splice site. A common forward primer is 5'-AAACAGAGTAGCAGCGCAGACTGC-3' and a reverse primer is 5'-GGATCTCTAAGACTAGAGGCTTGGTG-3'.[10]
-
Analysis of PCR Products:
-
Method A (Gel Electrophoresis): Run the PCR products on a high-resolution agarose gel (e.g., 2.5-3%). The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as two distinct bands, with the XBP1s band being 26 bp smaller.[11]
-
Method B (Restriction Digest): The 26 bp intron contains a PstI restriction site. Digest the PCR product with PstI. The unspliced product will be cleaved, while the spliced product will remain intact. Analyze the digested products by agarose gel electrophoresis.[10]
-
-
Quantitative Real-Time PCR (qPCR) for sXBP1: For a more quantitative approach, design primers that specifically amplify only the spliced form of XBP1 for use in qPCR.[11][12]
Conclusion
The protocols and data presented provide a framework for evaluating the effects of a small molecule, exemplified by Tunicamycin, on ER stress and the UPR. By measuring key markers such as GRP78 and CHOP expression, and XBP1 splicing, researchers can characterize the mechanism of action of novel compounds like this compound and assess their potential as modulators of this critical cellular pathway. Careful optimization of treatment conditions and assay parameters is essential for obtaining robust and reproducible results.
References
- 1. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tunicamycin-induced ER stress in breast cancer cells neither expresses GRP78 on the surface nor secretes it into the media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the protein expressions of GRP78, CHOP, JNK1, pJNK1 and caspase-12 using Western blot [bio-protocol.org]
- 7. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. XBP1 mRNA splicing assay [bio-protocol.org]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
Application Notes and Protocols for the Analytical Detection of RH01687
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH01687 is a novel, non-steroidal selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), which leads to the degradation of the receptor through the proteasomal pathway.[1][2] This disruption of the estrogen signaling pathway inhibits the proliferation of estrogen-dependent cells. Given its therapeutic potential, robust and sensitive analytical methods are crucial for its quantification in various samples during preclinical and clinical development.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices and pharmaceutical formulations, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[3][4]
Signaling Pathway of this compound
This compound exerts its effect by targeting the estrogen receptor (ER) signaling pathway. In estrogen-responsive cells, the binding of estrogen to ERα initiates a cascade of events leading to gene transcription and cell proliferation. This compound competitively binds to ERα and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] This effectively reduces the levels of functional ERα, thereby blocking downstream signaling.[1][5]
Analytical Methods for this compound Detection
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound due to its high sensitivity, specificity, and wide dynamic range.[3][4] This technique allows for the accurate measurement of this compound concentrations in complex biological matrices such as plasma, urine, and cerebrospinal fluid, as well as in pharmaceutical dosage forms.[3][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound.
| Parameter | Result | Reference |
| Linearity Range | 25 - 150 µg/mL (in formulation) | [3] |
| 0.05 - 100 ng/mL (in plasma) | [4] | |
| **Correlation Coefficient (R²) ** | 0.99979 | [3] |
| Limit of Detection (LOD) | 0.3 µg/mL (in formulation) | [3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL (in formulation) | [3] |
| 0.05 ng/mL (in plasma) | [4][6] | |
| Accuracy (% Recovery) | 99.20% - 101.30% | [3] |
| Precision (% RSD) | < 1% (Intra- and Inter-day) | [3] |
| Internal Standard | Deuterated this compound (this compound-d4) | [4] |
| Mass Transitions (m/z) | This compound: 459.35 → 268.15 | [4] |
| This compound-d4: 463.35 → 272.23 | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 150 µL of plasma sample, add 300 µL of 1% formic acid in water.
-
Vortex mix for 10 seconds.
-
Transfer the mixture to a solid-phase extraction (SPE) plate pre-conditioned with 200 µL of methanol (B129727) and 200 µL of 1% formic acid in water.
-
Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.
-
Elute the analyte with 100 µL of elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]) into a collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitute the residue in 200 µL of reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]).
-
Vortex for 1 minute before injection into the LC-MS/MS system.[4]
2. LC-MS/MS Conditions
-
LC System: Acquity UPLC system
-
Mass Spectrometer: Sciex 5000 mass spectrometer
-
Column: Acquity UPLC BEH Shield RP18
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
This compound: m/z 459.35 → 268.15
-
Internal Standard (this compound-d4): m/z 463.35 → 272.23[4]
-
3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Workflow Diagram
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound in various sample types. The use of LC-MS/MS offers the required sensitivity and specificity for pharmacokinetic and pharmacodynamic studies, as well as for quality control of pharmaceutical formulations. Adherence to these validated protocols will ensure reliable data generation to support the ongoing development of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trustedpharmaguide.com [trustedpharmaguide.com]
- 6. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RH01687 Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with RH01687 experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you might face.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental inhibitor of the hypothetical Kinase X (KX) signaling pathway. It is designed to bind to the ATP-binding pocket of KX, preventing the phosphorylation of its downstream target, Protein Y (PY). This inhibition is expected to block a critical signaling cascade implicated in cancer cell proliferation.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is predicted to be highest in cancer cell lines exhibiting overexpression or constitutive activation of Kinase X. Below is a summary of hypothetical IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| U-87 MG | Glioblastoma | 2.5 |
| PC-3 | Prostate Adenocarcinoma | 8.0 |
| HCT116 | Colorectal Carcinoma | > 10 |
Troubleshooting Guides
Cell Viability and Proliferation Assays
Problem: I am not observing the expected decrease in cell viability after treating my cells with this compound.
This is a common issue that can arise from several factors, ranging from the specifics of your cell line to the experimental setup itself.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Dosage | The optimal concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to low expression of the Kinase X target or upregulation of compensatory signaling pathways. Verify target expression via Western Blot. |
| Compound Inactivity | Improper storage or handling of this compound can lead to its degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles. |
| Experimental Timeline | The effects of this compound on cell viability may not be apparent at early time points. Consider extending the duration of the treatment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1] |
| Assay Interference | The chemical properties of this compound may interfere with certain viability assays (e.g., MTT, XTT). Run a cell-free control with the compound and media to check for direct reduction of the assay reagent. Consider switching to an alternative assay like a luminescent-based ATP assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B).[1] |
| High Variability Between Replicates | Inconsistent cell seeding, incomplete dissolution of this compound, or "edge effects" on the plate can lead to high variability. Ensure a single-cell suspension, proper dissolution of the compound in a solvent like DMSO before diluting in media, and avoid using the outer wells of the plate for critical experiments.[1] |
Experimental Workflow for Troubleshooting Cell Viability Assays
References
Technical Support Center: Optimizing RH01687 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of the novel small molecule, RH01687, for cell viability experiments. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad, logarithmic dilution series to establish a dose-response curve.[1] A common starting point ranges from 1 nM to 100 µM. This wide range will help identify the effective concentration window for your specific cell line and experimental conditions.
Q2: How should I prepare and store this compound?
A2: Most small molecule inhibitors are dissolved in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] It is critical to ensure the final concentration of the solvent in your cell culture medium remains low (typically below 0.5%, and ideally ≤ 0.1%) to prevent solvent-induced toxicity.[1][2] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and should be protected from light if the compound is light-sensitive.[1] Always prepare fresh dilutions of this compound in your culture medium for each experiment.[2]
Q3: What is the optimal incubation time for this compound treatment?
A3: The ideal incubation time depends on the mechanism of action of this compound and the biological question being investigated. A time-course experiment is recommended to determine this. You can treat your cells with a fixed, effective concentration of this compound and measure cell viability at multiple time points, for example, at 6, 12, 24, 48, and 72 hours.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins have the potential to bind to small molecules, which can decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions.
Q5: What type of control experiments should I include?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effect of the compound from any effects of the solvent.[2]
-
Untreated Control: Cells that are not exposed to either this compound or the solvent.
-
Positive Control: A known cytotoxic agent to confirm that your cell viability assay is working correctly.
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line. | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to verify.[2] |
| Degradation or impurity of this compound. | Purchase the compound from a reputable source. If possible, verify its purity and integrity. Ensure proper storage conditions are maintained.[2] |
Issue 2: Inconsistent results or a lack of effect at tested concentrations.
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Test a higher range of concentrations.[1] |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for every experiment.[1] |
| Insensitive cell line or assay. | Verify that your chosen cell line is appropriate for the expected mechanism of this compound. Use a positive control to confirm that the assay is performing as expected.[1] |
| Inconsistent cell seeding. | Make sure you have a homogenous single-cell suspension before seeding, and that the cell number is consistent across all wells.[3] |
Issue 3: A U-shaped dose-response curve is observed (viability decreases and then increases at higher concentrations).
| Possible Cause | Recommended Solution |
| Compound precipitation. | At high concentrations, this compound may precipitate out of the solution, which can interfere with optical readings of the assay.[3] Visually inspect the wells for any signs of precipitation. |
| Direct chemical interference with the assay reagent. | The compound itself might be chemically reducing the assay reagent (e.g., MTT, XTT), leading to a color change that is independent of cellular metabolic activity.[3] This results in a false positive signal for cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on the manufacturer's data sheet, dissolve this compound in an appropriate high-purity solvent (e.g., DMSO).
-
Prepare a high-concentration stock: Create a stock solution at a high concentration (e.g., 10 mM or 100 mM).
-
Aliquot and store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Treatment: After allowing the cells to adhere (typically overnight), remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[1]
-
Cell Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, XTT, or a luminescence-based ATP assay).[5]
-
Data Analysis: Measure the output (e.g., absorbance or luminescence) and normalize the data to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Dose-Response Data for this compound
| This compound Concentration (µM) | % Viability (Normalized to Vehicle) |
| 100 | |
| 33.3 | |
| 11.1 | |
| 3.7 | |
| 1.2 | |
| 0.4 | |
| 0.14 | |
| 0.05 | |
| 0.015 | |
| 0.005 | |
| Vehicle Control | 100% |
| Untreated Control |
Protocol 3: Time-Course Experiment
-
Cell Seeding: Seed cells in multiple 96-well plates, one for each time point.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the determined IC50 or a concentration that gives a partial effect).
-
Incubation and Assay: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.[1]
-
Data Analysis: Plot the percent viability against time to understand the kinetics of this compound's effect.
Data Presentation: Time-Course Data for this compound
| Time (hours) | % Viability (at fixed this compound concentration) |
| 0 | 100% |
| 6 | |
| 12 | |
| 24 | |
| 48 | |
| 72 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Conceptual dose-response curve for IC50 determination.
References
common issues with RH01687 stability and storage
This technical support center provides guidance on common issues related to the stability and storage of the investigational compound RH01687. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid powder at -20°C, protected from light and moisture. For short-term storage of solutions (up to one week), aliquots in an appropriate solvent can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for reconstituting this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For cell-based assays, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in a cell culture medium. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: How can I assess the stability of my this compound solution?
The stability of this compound in solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can detect degradation products and quantify the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
| Possible Cause | Recommended Action |
| Degradation of this compound in solution | Prepare fresh stock solutions from solid powder. Minimize the time between solution preparation and use. For longer-term experiments, consider adding the compound fresh at each medium change. |
| Precipitation of this compound in aqueous media | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound or using a different formulation approach, such as encapsulation in nanoparticles. |
| Adsorption to plasticware | Use low-protein-binding plates and pipette tips. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may also reduce non-specific binding. |
| Incorrect quantification of stock solution | Verify the concentration of your stock solution using a validated analytical method, such as UV-Vis spectrophotometry with a known extinction coefficient or a quantitative HPLC assay. |
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS).
| Possible Cause | Recommended Action |
| Oxidative degradation | Degas solvents and use amber vials to protect from light. Consider adding an antioxidant to the storage solution if compatible with the experimental setup. |
| Hydrolysis | Avoid exposure to acidic or basic conditions. Prepare solutions in anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired solvent and at a known concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, etc.).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The appearance of new peaks and a decrease in the this compound peak area indicate degradation.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Technical Support Center: Overcoming Poor Aqueous Solubility of RH01687
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of RH01687.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent β-cell protector that demonstrates protective activities against endoplasmic reticulum (ER) stress.[1] Its therapeutic potential is often hindered by its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in biological systems. Addressing solubility is a critical step in the development of formulations for both in vitro and in vivo studies.
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water. However, it does show solubility in certain organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | 67 mg/mL | 198.95 mM |
| Ethanol (B145695) | 5 mg/mL | 14.85 mM |
| Water | Insoluble | - |
| Data sourced from Selleck Chemicals.[1] | ||
| Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[1] |
Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[2][3] These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4][5]
-
pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.
-
Solid dispersions: Dispersing the drug in an inert carrier matrix at the solid state.[3][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[2]
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[2][7]
-
Use of surfactants: Micellar solubilization can enhance solubility.[8]
Troubleshooting Guides
Issue 1: this compound Precipitates When Diluting a DMSO Stock Solution into an Aqueous Buffer.
This is a common issue when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to crash out of the solution.
Troubleshooting Steps:
-
Optimize the Co-solvent Concentration: Determine the minimum percentage of DMSO required in the final aqueous solution to maintain the desired concentration of this compound without precipitation. This often involves creating a phase diagram.
-
Use a Different Co-solvent: If DMSO is not suitable for your experimental system (e.g., due to toxicity in cell-based assays), consider other less toxic co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Incorporate a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, to the aqueous buffer can help to stabilize the diluted compound and prevent precipitation.[8][9]
Issue 2: Low Bioavailability of this compound in Animal Studies Due to Poor Solubility.
Poor aqueous solubility is a major contributor to low oral bioavailability.[3]
Potential Solutions & Experimental Protocols:
1. Formulation as a Solid Dispersion:
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier, which can enhance the dissolution rate and bioavailability.[3][6]
-
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000.[3]
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will form a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion and pulverize it. Characterize the formulation for drug content, dissolution rate in a relevant buffer (e.g., simulated gastric or intestinal fluid), and solid-state properties (e.g., using DSC or XRD to confirm the amorphous state).
-
2. Preparation of a Nanosuspension:
Nanosuspensions consist of the pure, poorly water-soluble drug suspended in a dispersion, with particle sizes typically less than 1 micron.[3] This increases the surface area, leading to improved solubility and dissolution.[3]
-
Experimental Protocol: High-Pressure Homogenization for Nanosuspension
-
Pre-milling: Suspend this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymeric stabilizer like Poloxamer 188). Reduce the particle size of the drug by conventional milling (e.g., using a ball mill) to the micron range.
-
Homogenization: Subject the pre-milled suspension to high-pressure homogenization. The high shear forces and cavitation will lead to a reduction in particle size to the nanometer range.[2]
-
Cycling: Repeat the homogenization process for a sufficient number of cycles until a desired particle size distribution is achieved.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index, and zeta potential. Perform dissolution studies to confirm the enhancement in dissolution velocity.
-
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Troubleshooting guide for precipitation issues with this compound.
Caption: Hypothetical signaling pathway for this compound as a β-cell protector.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: RH01687 Cytotoxicity Assessment and Mitigation
Notice: Information regarding the specific compound "RH01687" is not available in publicly accessible scientific literature. The following content is a generalized template based on common cytotoxicity assessment and mitigation strategies for novel chemical compounds. This guide is intended to serve as a framework for researchers and drug development professionals. Users must substitute the placeholder information with their own experimental data for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxic assessment of a novel compound.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| High variability between replicate wells in a cytotoxicity assay. | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the microplate.- Visually inspect the compound solution for precipitates. If observed, assess solubility. |
| Unexpectedly high cytotoxicity at low concentrations. | - High sensitivity of the chosen cell line- Off-target effects of the compound- Contamination of the compound or culture | - Test the compound on a panel of cell lines with varying sensitivities.- Perform target engagement and selectivity assays.- Verify the purity of the compound and check cell cultures for contamination. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different mechanisms of cell death being measured- Interference of the compound with the assay reagents | - Use multiple assays that measure different aspects of cell death (e.g., apoptosis, necrosis).- Run a control to test for compound interference with the assay itself. |
| Compound appears cytotoxic in vitro but not in vivo. | - Rapid metabolism or clearance of the compound in vivo- Poor bioavailability- Different mechanism of action in a complex biological system | - Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies.- Investigate different formulations or routes of administration.- Explore potential in vivo compensatory mechanisms. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the cytotoxicity of a new chemical entity.
Q1: What is the first step in assessing the cytotoxicity of this compound?
A1: The initial step is typically to perform a dose-response study using a standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, on a relevant cancer cell line. This will help determine the IC50 (half-maximal inhibitory concentration) of the compound.
Q2: How can I determine the mechanism of cytotoxicity of this compound?
A2: To elucidate the mechanism, a series of targeted assays should be conducted. These may include assays for apoptosis (e.g., caspase activity, Annexin V staining), necrosis (e.g., LDH release, propidium (B1200493) iodide uptake), and specific signaling pathway analysis (e.g., Western blotting for key pathway proteins).
Q3: What are some common strategies to mitigate the cytotoxicity of this compound towards non-cancerous cells?
A3: Mitigation strategies can include structural modification of the compound to improve its therapeutic index, the use of targeted drug delivery systems (e.g., antibody-drug conjugates, nanoparticles), or co-administration with a cytoprotective agent.
Q4: How does the solubility of this compound affect its cytotoxicity assessment?
A4: Poor solubility can lead to compound precipitation in culture media, resulting in inaccurate dosing and potentially false-negative or highly variable cytotoxicity results. It is crucial to determine the solubility of this compound in the assay medium and use a suitable solvent (e.g., DMSO) at a non-toxic concentration.
Experimental Protocols
Below are generalized protocols for key experiments in cytotoxicity assessment.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for a specified period to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of caspase-3/7 activation.
Visualizations
The following diagrams illustrate common workflows and pathways in cytotoxicity studies.
Caption: A typical experimental workflow for assessing compound cytotoxicity.
Caption: A simplified intrinsic apoptosis signaling cascade.
Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.
Technical Support Center: RH01687 Treatment
Disclaimer: The following information is for illustrative purposes only. RH01687 is a fictional compound, and the data, protocols, and troubleshooting guides provided are hypothetical examples designed to demonstrate the creation of a technical support center.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel inhibitor of the MEK1/2 pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to enhance the efficacy and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in IC50 values across experiments | 1. Cell passage number and confluency.2. Inconsistent drug preparation and storage.3. Variation in assay incubation times. | 1. Use cells within a consistent passage range (e.g., passages 5-15). Seed cells to achieve 70-80% confluency at the time of treatment.2. Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.3. Ensure precise and consistent incubation times for all experimental replicates. |
| High level of off-target effects observed | 1. This compound concentration is too high.2. The experimental model is highly sensitive to MEK inhibition. | 1. Perform a dose-response curve to determine the optimal concentration with maximal on-target effect and minimal off-target effects.2. Consider using a lower-dose, longer-term treatment regimen. |
| Inconsistent inhibition of downstream targets (e.g., p-ERK) | 1. Suboptimal lysis buffer or phosphatase inhibitors.2. Issues with antibody quality or dilution.3. Timing of sample collection. | 1. Use a high-quality lysis buffer supplemented with fresh phosphatase and protease inhibitors.2. Validate antibodies for specificity and use at the recommended dilution. Run appropriate positive and negative controls.3. Create a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets. |
| Unexpected cytotoxicity in cell lines | 1. Contamination of cell cultures (e.g., mycoplasma).2. This compound solvent (e.g., DMSO) toxicity.3. Cell line is particularly sensitive to MEK inhibition. | 1. Regularly test cell lines for mycoplasma contamination.2. Ensure the final concentration of the solvent is consistent across all treatments and does not exceed 0.1%.3. Review the literature for known sensitivities of your cell line to MEK inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 10 |
| HT-29 | Colon Cancer | 25 |
| HCT116 | Colon Cancer | 50 |
| PANC-1 | Pancreatic Cancer | 150 |
Table 2: Effect of this compound on Downstream Biomarkers
| Cell Line | Treatment | p-ERK Inhibition (%) | Ki-67 Proliferation Index (%) |
| A375 | Vehicle Control | 0 | 85 |
| A375 | This compound (50 nM) | 95 | 15 |
| HT-29 | Vehicle Control | 0 | 78 |
| HT-29 | This compound (50 nM) | 88 | 22 |
Key Experimental Protocols
1. Western Blot for p-ERK Inhibition
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
2. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Technical Support Center: RH01687 Off-Target Effects and Control Strategies
Disclaimer: Information regarding a specific compound designated "RH01687" is not publicly available. This technical support guide is based on the established knowledge of small-molecule kinase inhibitors and is intended to provide general guidance for researchers. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a significant risk of cross-reactivity with other kinases.[1] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.
-
Toxicity and adverse side effects: Inhibition of essential "housekeeping" kinases or other important signaling proteins can lead to cellular toxicity.[2]
-
Activation of compensatory signaling pathways: Blocking one pathway can sometimes lead to the upregulation of alternative pathways, confounding the experimental outcome.
Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A2: A systematic approach is crucial to distinguish between on-target and off-target effects. Here are several recommended strategies:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: A "gold standard" for validating on-target effects is the rescue experiment. This involves introducing a version of the target kinase that is resistant to the inhibitor (e.g., via mutation of the drug-binding site). If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.[3]
-
Dose-Response Analysis: A clear dose-response relationship is essential. However, be aware that off-target effects can also be dose-dependent. Comparing the concentration at which the on-target and off-target effects occur can be informative.
-
Kinase Profiling: The most direct method to identify potential off-target interactions is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity profile.[3][4]
Q3: What are the best cellular controls to include in my experiments with this compound?
A3: Robust experimental design with appropriate controls is essential. Consider the following:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of this compound. This helps to control for any non-specific effects of the chemical scaffold.
-
Positive and Negative Control Cell Lines: Use cell lines where the target kinase is known to be essential for a specific phenotype (positive control) and cell lines where the target is not expressed or is non-functional (negative control).
-
Target Knockdown/Knockout Control: Compare the phenotype induced by this compound with that of genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR/Cas9) of the target kinase.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for on-target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same primary target. | 1. Identification of off-target kinases known to be involved in cell survival pathways. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3] |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to determine the lowest effective concentration for on-target activity. 2. Consider dose interruption or reduction strategies in your experimental design. | A therapeutic window where on-target effects are observed without significant cytotoxicity. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results across different experiments or cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. 2. Characterize the expression levels of the primary target and any identified off-targets in your cell lines. | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
Quantitative Data Summary
The following tables present hypothetical data for "this compound" to illustrate how selectivity and off-target effects can be quantified.
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table summarizes the inhibitory concentrations (IC50) for this compound against its intended target (Kinase X) and a panel of common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.
| Kinase Target | IC50 (nM) | Kinase Family |
| Kinase X (On-Target) | 15 | Tyrosine Kinase |
| Kinase A (Off-Target) | 350 | Tyrosine Kinase |
| Kinase B (Off-Target) | 1,200 | Serine/Threonine Kinase |
| Kinase C (Off-Target) | >10,000 | Serine/Threonine Kinase |
| Kinase D (Off-Target) | 850 | Tyrosine Kinase |
Table 2: Cellular Assay Comparison of On-Target vs. Off-Target Pathway Inhibition
This table shows the concentration of this compound required to inhibit 50% of the downstream signaling (EC50) for the on-target pathway versus a known off-target pathway.
| Cellular Pathway | Downstream Marker | EC50 (nM) |
| On-Target Pathway | p-Substrate Y | 50 |
| Off-Target Pathway (Kinase A) | p-Substrate Z | 800 |
Experimental Protocols
1. Kinome-Wide Profiling Assay
-
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
-
Methodology:
-
A library of active human kinases is arrayed in a multi-well plate format.
-
Each kinase is incubated with its specific substrate and ATP at a concentration near the Km value.[5]
-
This compound is added at a fixed concentration (e.g., 1 µM) to the kinase reactions.
-
The reactions are allowed to proceed for a defined period, after which they are stopped.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric (33P-ATP) or fluorescence-based method.
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).
-
For significant "hits" (e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its on-target and potential off-target kinases within intact cells.
-
Methodology:
-
Treat cultured cells with either this compound or a vehicle control.
-
After incubation, the cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of different temperatures.
-
After heating, the samples are centrifuged to pellet the denatured, aggregated proteins.
-
The amount of the target protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to its target protein will stabilize it, leading to a shift in its melting temperature (i.e., it will remain in the supernatant at higher temperatures compared to the vehicle control).
-
3. Washout Experiment
-
Objective: To determine if the binding of this compound is reversible or irreversible.
-
Methodology:
-
Treat cells with this compound for a specific duration (e.g., 1 hour).
-
For the "washout" group, remove the inhibitor-containing medium, wash the cells several times with fresh medium, and then incubate in inhibitor-free medium for various time points (e.g., 1, 4, 8 hours).
-
For the "continuous treatment" group, maintain the cells in the inhibitor-containing medium.
-
At each time point, harvest the cells and analyze the phosphorylation status of the downstream target.
-
If the phosphorylation of the target recovers in the washout group, it indicates reversible binding. If it remains inhibited, it suggests irreversible or very slow off-rate binding.
-
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RH01687 Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using RH01687, a small molecule identified as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress-induced cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research compound that has been shown to protect pancreatic β-cells from apoptosis induced by ER stress. Its mechanism involves alleviating ER stress by reducing the expression of key genes in the unfolded protein response (UPR) and apoptosis pathways.
Q2: What are the common sources of variability in experiments using this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Cell Health and Passage Number: The general health, passage number, and confluency of the pancreatic β-cell lines (e.g., βTC6, MIN6) can significantly impact their response to ER stress and this compound treatment.
-
Reagent Quality and Consistency: The purity and activity of this compound, as well as the ER stress-inducing agent (e.g., tunicamycin, thapsigargin, palmitate), are critical. Lot-to-lot variability in these reagents can lead to different experimental results.
-
Treatment Conditions: Variations in the concentration of this compound and the ER stressor, as well as the duration of treatment, will directly affect the observed outcomes.
-
Assay-Specific Parameters: The choice of cell viability assay, the timing of the assay, and the specific protocol for assessing outcomes like gene expression or insulin (B600854) secretion can all introduce variability.
Q3: I am not observing the expected protective effect of this compound. What should I check first?
If this compound is not showing a protective effect against ER stress-induced cell death, consider the following:
-
Confirm ER Stress Induction: First, ensure that your positive control (ER stressor alone) is effectively inducing cell death. If not, the concentration or activity of your stressor may be insufficient.
-
Verify this compound Concentration and Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration in your cell culture medium is accurate. Precipitated compound will not be effective.
-
Optimize Treatment Timing: The timing of this compound addition relative to the ER stressor may be critical. Concurrent treatment or pre-treatment with this compound may yield different results.
-
Check Cell Density: Very high or very low cell densities can alter the cellular response to both the ER stressor and the protective compound.
Q4: Can this compound impact β-cell function in addition to survival?
Yes, studies have shown that this compound can help restore glucose-stimulated insulin secretion (GSIS) that has been impaired by ER stress. If you are not observing this effect, ensure that your GSIS protocol is optimized and that the cells are responsive to glucose in the absence of ER stress.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated pipette and mix the cell suspension between plating each row/column. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of this compound | Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitate. |
| Interference with Viability Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., autofluorescence with fluorescent dyes, or reductive potential with MTT/XTT assays). Run a control with this compound in cell-free media to check for direct effects on the assay reagent. |
Issue 2: Inconsistent Gene Expression Results (qRT-PCR)
| Potential Cause | Recommended Solution |
| Variable RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
| Primer Inefficiency | Validate your qPCR primers to ensure they have an efficiency between 90-110% and produce a single melt curve peak. |
| Inconsistent Treatment and Harvest Times | The expression of ER stress-related genes can be dynamic. Ensure precise timing for the addition of the ER stressor, this compound, and for cell harvesting. |
| Suboptimal Housekeeping Gene | The expression of some common housekeeping genes can be affected by ER stress. Validate that your chosen reference gene is stably expressed across all your experimental conditions. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes key experimental parameters for studying the effects of this compound on pancreatic β-cells under ER stress.
| Parameter | Cell Line: βTC6 |
| ER Stress Inducer | Tunicamycin |
| This compound Concentration | Typically in the low micromolar range |
| Incubation Time | 24-48 hours for cell viability and gene expression assays |
| Cell Viability Assay | ATP-based luminescence assay (e.g., CellTiter-Glo®) |
| Gene Expression Analysis | qRT-PCR for key ER stress and apoptosis markers |
| Functional Assay | Glucose-Stimulated Insulin Secretion (GSIS) |
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes based on published research. Note that these values may vary depending on specific experimental conditions.
Table 1: Effect of this compound on β-Cell Viability under Tunicamycin-Induced ER Stress
| Treatment | Relative Cell Viability (%) |
| Vehicle Control | 100 |
| Tunicamycin | ~50 |
| Tunicamycin + this compound | >75 |
Table 2: Effect of this compound on ER Stress and Apoptosis Gene Expression
| Gene Target | Treatment | Expected Fold Change (vs. Vehicle) |
| CHOP (DDIT3) | Tunicamycin | Significant Increase |
| Tunicamycin + this compound | Attenuated Increase | |
| Bax | Tunicamycin | Significant Increase |
| Tunicamycin + this compound | Attenuated Increase | |
| Bim | Tunicamycin | Significant Increase |
| Tunicamycin + this compound | No significant change in tunicamycin-induced expression | |
| Bad | Tunicamycin | Significant Increase |
| Tunicamycin + this compound | No significant change in tunicamycin-induced expression |
Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment | Insulin Secretion (Fold increase over basal glucose) |
| Vehicle Control | Significant increase with high glucose |
| Tunicamycin | Blunted or no increase with high glucose |
| Tunicamycin + this compound | Partial to full restoration of increase with high glucose |
Visualizing Experimental Workflows and Pathways
Pancreatic β-Cell ER Stress Signaling Pathway
Caption: Simplified ER stress signaling pathways in pancreatic β-cells and the inhibitory point of this compound.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the protective effects of this compound.
long-term stability of RH01687 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of the hypothetical peptide boronic acid, RH01687, in solution. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound solutions?
A1: For optimal stability, it is recommended to store reconstituted solutions of this compound protected from light. For short-term storage (up to 72 hours), solutions can be kept at room temperature. For longer-term storage, refrigeration (2°C–8°C) is advised to maintain stability for up to 84 days.[1]
Q2: What is the primary degradation pathway for peptide boronic acids like this compound?
A2: The primary degradation pathway for many peptide boronic acid derivatives is believed to be oxidative in nature.[2][3] This can involve the cleavage of the boronic acid group from the peptide backbone.[2][4] Degradation under both acidic and basic conditions also appears to be mediated by an initial oxidative pathway.[3]
Q3: Can I store reconstituted this compound in polypropylene (B1209903) syringes?
A3: Yes, studies on similar compounds have shown that solutions are physically and chemically stable when stored in both the original glass vials and in polypropylene syringes.[5]
Q4: Does light exposure affect the stability of this compound solutions?
A4: Yes, light exposure can affect the long-term stability of this compound solutions. It is recommended to store solutions protected from light to ensure stability over extended periods.[1]
Troubleshooting Guide
Issue 1: I observe precipitation or cloudiness in my this compound solution.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solution may have degraded.
-
Solution:
-
Ensure that the correct solvent and concentration are being used as specified in the product datasheet.
-
Visually inspect the solution for any particulate matter before use. Studies on analogous compounds showed solutions remained clear and colorless for extended periods under proper storage conditions.[6] If precipitation is observed, the solution should be discarded.
-
Issue 2: My experimental results are inconsistent, suggesting potential degradation of this compound.
-
Possible Cause: The this compound solution may have degraded due to improper storage or handling, such as exposure to elevated temperatures or light.
-
Solution:
-
Review the storage conditions and preparation date of your stock solution.
-
Prepare a fresh stock solution of this compound for your experiments.
-
It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.
-
Quantitative Data Summary
The stability of a representative peptide boronic acid, bortezomib, which serves as a model for this compound, has been evaluated under various conditions. The following table summarizes the chemical stability of the compound when reconstituted in 0.9% sodium chloride.
| Concentration | Storage Container | Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 1 mg/mL | Original Vial | 4°C or 23°C | Not Specified | 42 days | >98% | [6] |
| 2.5 mg/mL | Original Vial or Syringe | 4°C or 23°C | Not Specified | 21 days | >95% | [7] |
| 2.5 mg/mL | Original Vial or Syringe | 5 ± 3°C | Protected from light | 7 days | >95% | [5] |
| 2.5 mg/mL | Original Vial or Syringe | 20-30°C | Protected from light | 24 hours | >95% | [5] |
| 1 mg/mL | Original Vial or Syringe | Room Temperature | Protected from light | 42 days | >97% | [1] |
| 1 mg/mL | Original Vial or Syringe | 2°C–8°C | Protected from light | 84 days | >97% | [1] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for assessing the chemical stability of this compound in solution.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., 0.9% Sodium Chloride).
-
For the stability study, store aliquots of this solution under the desired conditions (e.g., different temperatures, light exposures).
-
At each time point, dilute the sample to a final concentration within the linear range of the assay (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Acquity BEH C18) is often suitable for peptide analysis.[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.04 M potassium phosphate (B84403) monobasic) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength appropriate for the chromophore in this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
The stability of this compound is determined by comparing the peak area of the main compound in the stored samples to the peak area of a freshly prepared standard at the same concentration.
-
The formation of any degradation products can be monitored by the appearance of new peaks in the chromatogram.
-
The method is considered stability-indicating if it can resolve the intact drug from its degradation products.[7]
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
References
- 1. Physicochemical stability of Bortezomib Accord 2.5 mg/mL and diluted 1 mg/mL intravenous injection solution in punctured original vials and polypropylene syringes - GaBIJ [gabi-journal.net]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting RH01687 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo delivery of the investigational compound RH01687.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
Formulation and Administration Issues
Question 1: I am observing precipitation of this compound upon injection or dilution in physiological buffers. What could be the cause and how can I resolve this?
Answer: Precipitation of an investigational drug like this compound upon administration is often due to poor aqueous solubility.[1][2][3] This can lead to inaccurate dosing and potential toxicity. Here are some troubleshooting steps:
-
Solubility Assessment: First, confirm the solubility of this compound in the vehicle used for formulation and in physiological buffers (e.g., phosphate-buffered saline, PBS).
-
Formulation Optimization: If solubility is low, consider reformulating this compound. Several strategies can enhance bioavailability for poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.[1][2][3]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve solubility.[2][4]
-
Lipid-Based Delivery Systems: Self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can enhance solubilization.[1][2][4]
-
Prodrug Approach: A chemically modified version of this compound could be designed for improved solubility and converted to the active form in vivo.[2][3]
-
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for the route of administration and is non-toxic at the administered volume.
Question 2: We are seeing high variability in therapeutic outcomes between animals in the same treatment group. What are the potential sources of this variability?
Answer: High inter-animal variability can stem from several factors related to the formulation, administration technique, and the animal model itself.
-
Inconsistent Administration: Ensure consistent and accurate administration of this compound. For oral gavage, improper technique can lead to dosing errors.[5] For intravenous injections, ensure the full dose is delivered without leakage.
-
Formulation Homogeneity: If this compound is in a suspension, ensure it is well-mixed before each administration to prevent settling of the active compound.
-
Animal Model Factors: Biological differences between animals, even within the same strain, can contribute to variability.[6] Factors such as age, sex, and weight should be carefully controlled and recorded.[6]
-
Pathophysiological State: The disease model itself can introduce variability. For example, in tumor models, heterogeneous blood flow and vascular permeability can affect drug delivery to the target site.[7]
Pharmacokinetic and Efficacy Issues
Question 3: this compound shows good in vitro efficacy but poor in vivo therapeutic effect. What could be the reason for this discrepancy?
Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development and often points to issues with bioavailability and pharmacokinetics.
-
Poor Bioavailability: this compound may have low absorption, high first-pass metabolism, or rapid clearance, resulting in insufficient concentration at the target site.[3] Consider strategies to improve bioavailability as mentioned in Question 1.
-
Rapid Clearance: The compound might be quickly eliminated from the body. Pharmacokinetic studies are essential to determine the half-life of this compound.
-
Biological Barriers: The drug may not be effectively crossing biological barriers to reach its target tissue, such as the blood-brain barrier for neurological targets.[8]
-
Instability: this compound could be unstable in the physiological environment, leading to degradation before it can exert its effect.
Question 4: How can we determine if this compound is reaching the target tissue at a sufficient concentration?
Answer: To confirm target tissue exposure, you can perform the following studies:
-
Biodistribution Studies: These studies involve administering a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) and measuring its concentration in various tissues at different time points.
-
Pharmacokinetic (PK) Analysis: This involves collecting blood samples at multiple time points after administration to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[9]
-
In Vivo Imaging: Techniques like PET, SPECT, or MRI can be used to visualize and quantify the distribution of this compound in real-time, if a suitable imaging agent can be developed.[10]
Toxicity and Off-Target Effects
Question 5: We are observing unexpected toxicity or adverse effects in our animal models. How should we troubleshoot this?
Answer: Unexpected toxicity can be caused by the inherent properties of this compound, its formulation, or off-target effects.
-
Dose-Range Finding Studies: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[11][12] This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity.[11]
-
Monitor for Clinical Signs of Toxicity: Observe animals for changes in body weight, food and water consumption, physical appearance, and behavior.[11]
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any tissue damage.
-
Investigate the Vehicle: The vehicle used to formulate this compound could also be contributing to toxicity. A vehicle-only control group is crucial.
-
Off-Target Effects: this compound may be interacting with unintended biological targets. In vitro screening against a panel of receptors and enzymes can help identify potential off-target interactions.
Question 6: Could the delivery vehicle itself be causing an immune response?
Answer: Yes, some formulation components, particularly certain polymers or lipids used in nanoparticles, can be immunogenic.[13]
-
Control Groups: It is essential to include a control group that receives only the vehicle to distinguish between the effects of this compound and its delivery system.
-
Immunogenicity Assessment: Assays such as ELISA can be used to measure the levels of specific antibodies against components of the formulation.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vivo studies of this compound for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| This compound in Saline | 150 ± 25 | 0.5 | 450 ± 75 | 1.2 |
| This compound-SEDDS | 750 ± 110 | 2.0 | 3200 ± 450 | 4.5 |
| This compound-NLC | 980 ± 150 | 4.0 | 5500 ± 800 | 8.1 |
Table 2: Tumor Growth Inhibition by this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound in Saline | 10 | 1100 ± 180 | 26.7 |
| This compound-NLC | 10 | 450 ± 90 | 70.0 |
| Positive Control | 5 | 300 ± 75 | 80.0 |
Experimental Protocols
Below are detailed methodologies for key experiments that may be cited in the troubleshooting process.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., healthy mice or rats).
-
Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Administer single doses of this compound in an escalating manner to different groups. Start with a dose expected to be well-tolerated based on in vitro cytotoxicity data.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance, for 7-14 days.[11]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[12]
-
Data Analysis: Record all observations and body weight data.
Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Model
-
Cell Culture and Implantation: Culture the appropriate cancer cell line and implant the cells subcutaneously into immunocompromised mice.[14]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.
-
Group Randomization: Randomize animals into treatment groups (vehicle control, this compound formulation(s), positive control) with 8-10 animals per group.
-
Treatment Administration: Administer the treatments according to the planned dosing schedule and route of administration.[12]
-
Monitoring: Monitor tumor growth, body weight, and animal health throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Analyze differences in tumor growth between groups.[12] Calculate tumor growth inhibition.
Visualizations
The following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway potentially modulated by this compound.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Validation & Comparative
A Comparative Guide to ER Stress Inhibitors: RH01687 in Focus
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic Reticulum (ER) stress is a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This cellular stress triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress can lead to apoptosis. The UPR is mediated by three main sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Pharmacological modulation of these pathways is a promising therapeutic strategy for a range of diseases, including diabetes, neurodegenerative disorders, and cancer. This guide provides a comparative overview of RH01687, a novel ER stress inhibitor, and other well-characterized inhibitors targeting the three core UPR pathways.
This compound: A Promising Protector of Pancreatic β-Cells
This compound was identified in a high-throughput screen as a potent protector of pancreatic β-cells against ER stress-induced apoptosis.[1][2] While its precise molecular target is still under investigation, experimental data reveals that this compound exerts its protective effects by selectively modulating the pro-apoptotic signaling downstream of ER stress.
Mechanism of Action
Studies have shown that in a tunicamycin-induced model of ER stress in βTC6 cells, this compound significantly attenuates the upregulation of Bax mRNA, a key pro-apoptotic member of the Bcl-2 family.[1][3] This effect is distinct from other identified protective compounds, such as telithromycin, which was found to decrease the expression of Bim and Bad mRNA.[1][3] Furthermore, this compound was shown to suppress the tunicamycin-induced increase in the mRNA levels of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][3] This suggests that this compound may act on a specific branch of the UPR that regulates the expression of these pro-death factors.
Comparative Analysis with Key ER Stress Inhibitors
To understand the unique properties of this compound, it is essential to compare it with inhibitors that have well-defined targets within the three major UPR pathways.
PERK Pathway Inhibitors
The PERK branch of the UPR is activated by PERK autophosphorylation, leading to the phosphorylation of eIF2α. This, in turn, attenuates global protein synthesis but paradoxically promotes the translation of ATF4, a transcription factor that upregulates genes involved in both adaptation and apoptosis, including CHOP.
GSK2606414 is a potent and selective inhibitor of PERK kinase activity. By blocking PERK, GSK2606414 prevents eIF2α phosphorylation and the subsequent translation of ATF4, thereby inhibiting the downstream expression of CHOP and other ATF4 target genes.[4]
Comparison with this compound: While both this compound and GSK2606414 lead to a reduction in CHOP expression, their mechanisms appear to differ. GSK2606414 acts at the apex of the PERK pathway, directly inhibiting the kinase itself. The mechanism of this compound's effect on CHOP and its selective impact on Bax suggest it may act downstream of the initial UPR sensors or modulate a specific signaling cascade that converges on these pro-apoptotic factors.
IRE1α Pathway Inhibitors
IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, its RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER expansion and protein folding.
STF-083010 is a selective inhibitor of the IRE1α RNase activity. It prevents the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α.[5] This leads to a reduction in the expression of XBP1s target genes.
Comparison with this compound: There is currently no direct evidence to suggest that this compound inhibits the RNase activity of IRE1α. The observed effect of this compound on Bax and CHOP is not a direct or universal outcome of IRE1α inhibition. Therefore, it is likely that this compound does not primarily target the IRE1α-XBP1 axis.
ATF6 Pathway Inhibitors
ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate genes encoding ER chaperones and components of ER-associated degradation (ERAD).
Ceapin-A7 is a selective inhibitor of ATF6α signaling. It blocks the trafficking of ATF6α from the ER to the Golgi, thereby preventing its activation.[6]
Comparison with this compound: The primary role of the ATF6 pathway is generally considered to be adaptive and pro-survival. While there can be crosstalk with apoptotic pathways, the direct inhibition of ATF6 is not typically associated with the specific downstream effects observed for this compound (i.e., selective reduction of Bax). This suggests that this compound's mechanism is likely independent of direct ATF6 inhibition.
Quantitative Data Summary
| Inhibitor | Target | Key Downstream Effects | Reported IC50/EC50 |
| This compound | Unknown (likely downstream of UPR sensors) | Attenuates tunicamycin-induced increase in Bax and CHOP mRNA | EC50 = 8.1 µM (β-cell protection from tunicamycin)[2] |
| GSK2606414 | PERK Kinase | Inhibits eIF2α phosphorylation and ATF4 translation | IC50 = 0.4 nM[4] |
| STF-083010 | IRE1α RNase | Inhibits XBP1 mRNA splicing | IC50 ~12 µM (inhibition of XBP1 splicing) |
| Ceapin-A7 | ATF6α Trafficking | Blocks ATF6α cleavage and activation | IC50 = 0.59 µM[6] |
Experimental Protocols
Tunicamycin-Induced ER Stress in βTC6 Cells
Objective: To induce ER stress in a pancreatic β-cell line to evaluate the efficacy of ER stress inhibitors.
Materials:
-
βTC6 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 25 mM glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Tunicamycin (B1663573) (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Procedure:
-
Seed βTC6 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of tunicamycin in complete DMEM. A typical final concentration to induce robust ER stress is 1-5 µg/mL. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the medium containing tunicamycin or vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) to assess different stages of the UPR.
-
Following incubation, proceed with downstream analysis such as RNA extraction for qRT-PCR or protein lysis for immunoblotting.
Quantitative RT-PCR for ER Stress Markers (CHOP, Bax, XBP1s)
Objective: To quantify the mRNA expression levels of key ER stress markers.
Materials:
-
Treated and control cells from the ER stress induction protocol
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (e.g., for CHOP, Bax, spliced XBP1, and a housekeeping gene like GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.[7]
-
Immunoblotting for PERK and eIF2α Phosphorylation
Objective: To assess the activation of the PERK pathway by detecting the phosphorylation of PERK and its substrate eIF2α.
Materials:
-
Treated and control cells from the ER stress induction protocol
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK, anti-total PERK, anti-phospho-eIF2α, anti-total eIF2α, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: ER Stress Signaling Pathways and Points of Inhibition.
Caption: General Experimental Workflow for Comparing ER Stress Inhibitors.
Conclusion
This compound represents a promising new agent for the mitigation of ER stress-induced apoptosis, particularly in the context of pancreatic β-cell protection. Its distinct mechanism of action, characterized by the selective attenuation of Bax and CHOP expression, sets it apart from classical inhibitors of the core UPR pathways. While further research is needed to elucidate its precise molecular target, the available data suggests that this compound may offer a more nuanced approach to modulating the UPR, potentially avoiding the broader cellular effects of inhibiting upstream sensors like PERK, IRE1α, or ATF6. This comparative guide provides a framework for researchers to understand the current landscape of ER stress inhibitors and to design experiments that will further clarify the therapeutic potential of novel compounds like this compound.
References
- 1. Experimental reconstitution of chronic ER stress in the liver reveals feedback suppression of BiP mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. The unfolded protein response components IRE1α and XBP1 promote human coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RH01687 and Alternative Compounds in the Protection of Pancreatic β-Cells
A comprehensive guide for researchers and drug development professionals on the efficacy of RH01687 in preserving β-cell function and survival under stress conditions, benchmarked against other protective agents.
This guide provides an objective comparison of the protective effects of this compound on pancreatic β-cells, with a focus on its performance against other compounds in mitigating endoplasmic reticulum (ER) stress-induced apoptosis and dysfunction. The information presented is supported by experimental data to aid researchers in their evaluation of potential therapeutic agents for diabetes.
Executive Summary
Pancreatic β-cell failure is a central element in the pathogenesis of type 1 and type 2 diabetes. A promising therapeutic strategy is the identification of small molecules that can protect these insulin-producing cells from stress-induced death and preserve their function. This compound has been identified as a novel compound with significant cytoprotective effects on β-cells under ER stress. This guide compares the efficacy of this compound with other known β-cell protective agents, including the antibiotic Telithromycin, the chemical chaperone Tauroursodeoxycholic acid (TUDCA), and the PERK inhibitor GSK2606414. The comparison is based on key performance indicators such as the reduction of apoptosis, modulation of stress-related gene expression, and preservation of glucose-stimulated insulin (B600854) secretion (GSIS).
Comparative Data on β-Cell Protection
The following tables summarize the quantitative data from studies evaluating the protective effects of this compound and alternative compounds on β-cells subjected to ER stress, typically induced by Tunicamycin (Tm).
Table 1: Effect of Compounds on β-Cell Apoptosis (TUNEL Assay)
| Compound | Concentration | Stressor | Cell Type | Reduction in Apoptosis (%) |
| This compound | 10 µM | Tunicamycin (0.1 µg/mL) | βTC6 cells | ~50% |
| Telithromycin | 10 µM | Tunicamycin (0.1 µg/mL) | βTC6 cells | ~50% |
| TUDCA | 500 µM | Tunicamycin (2 µg/mL) | INS-1E cells | Significant reduction (exact % not specified) |
| GSK2606414 | 1 µM | High Glucose | N2A cells | Significant reduction in apoptotic markers |
Table 2: Modulation of ER Stress and Apoptosis-Related Gene Expression (qPCR)
| Gene | Compound | Stress-Induced Fold Change | Fold Change with Compound |
| CHOP | This compound | ~3-fold (Tm) | ~1.5-fold |
| Telithromycin | ~3-fold (Tm) | ~1.5-fold | |
| Bax | This compound | ~2.5-fold (Tm) | ~1.5-fold |
| Telithromycin | ~2.5-fold (Tm) | No significant change | |
| Bim | This compound | ~4-fold (Tm) | No significant change |
| Telithromycin | ~4-fold (Tm) | ~2-fold | |
| Bad | This compound | ~2-fold (Tm) | No significant change |
| Telithromycin | ~2-fold (Tm) | ~1-fold (near baseline) |
Note: Fold changes are approximate and derived from graphical representations in the source publication.
Table 3: Effect on Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Condition | Insulin Secretion (Fold increase over basal) |
| This compound | Tunicamycin-treated human islets | Restored GSIS significantly |
| Telithromycin | Tunicamycin-treated human islets | Restored GSIS significantly |
| TUDCA | - | Data on GSIS restoration after ER stress not specified |
| GSK2606414 | - | Data on GSIS restoration after ER stress not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis
This protocol is for the detection of DNA fragmentation, a hallmark of apoptosis, in β-cell lines or primary islets.
-
Sample Preparation: Culture βTC6 cells or human islets on coverslips. Induce ER stress with Tunicamycin (e.g., 0.1 µg/mL for 48-72 hours) in the presence or absence of the test compounds (e.g., 10 µM this compound or Telithromycin).
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Staining:
-
Wash twice with PBS.
-
Incubate cells with TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain nuclei with a DNA dye such as DAPI.
-
Mount coverslips onto microscope slides.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope. The percentage of apoptotic cells is calculated as (TUNEL-positive nuclei / total nuclei) x 100.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes involved in ER stress and apoptosis.
-
Cell Treatment and RNA Extraction:
-
Treat βTC6 cells with Tunicamycin and the test compounds as described for the TUNEL assay.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers (for CHOP, Bax, Bim, Bad, and a housekeeping gene like GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR detection system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control group.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the functional integrity of β-cells by measuring their ability to secrete insulin in response to glucose.
-
Islet Preparation and Culture:
-
Culture human islets in the presence of an ER stressor (e.g., 0.75 µg/mL Tunicamycin) and test compounds for 72 hours.
-
-
Pre-incubation:
-
Wash the islets and pre-incubate in Krebs-Ringer Bicarbonate buffer (KRB) containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.
-
-
Glucose Stimulation:
-
Incubate the islets in KRB with low glucose (2.8 mM) for 1 hour at 37°C. Collect the supernatant (basal insulin secretion).
-
Incubate the same islets in KRB with a high glucose concentration (e.g., 20 mM) for 1 hour at 37°C. Collect the supernatant (stimulated insulin secretion).
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Normalization:
-
After the secretion assay, lyse the islets to measure total protein or DNA content.
-
Normalize the secreted insulin values to the total protein or DNA content to account for variations in islet number and size.
-
Visualization of Pathways and Workflows
Signaling Pathways in ER Stress-Induced β-Cell Apoptosis
The following diagram illustrates the key signaling pathways involved in ER stress and the points of intervention by protective compounds.
The Synergistic Potential of RH01687: A Proposed Framework for Combination Therapy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: RH01687 is a potent β-cell protector that exhibits its therapeutic effects by mitigating endoplasmic reticulum (ER) stress. While the individual efficacy of this compound is established, its potential for synergistic interactions with other compounds remains an unexplored frontier. This guide proposes a framework for investigating the synergistic effects of this compound, particularly in combination with antioxidants, based on the well-documented interplay between ER stress and oxidative stress in various disease pathologies. Due to the current absence of direct experimental data on this compound combination therapies, this document presents a hypothetical yet scientifically grounded approach to designing and evaluating such synergistic strategies.
Hypothetical Combination: this compound and N-Acetylcysteine (NAC)
This guide focuses on a proposed combination of this compound with N-Acetylcysteine (NAC), a well-known antioxidant and precursor to the intracellular antioxidant glutathione. The scientific rationale for this combination lies in the intricate and often synergistic relationship between ER stress and oxidative stress. ER stress can lead to the accumulation of reactive oxygen species (ROS), while oxidative stress can induce or exacerbate ER stress, creating a vicious cycle. By combining an ER stress inhibitor (this compound) with an antioxidant (NAC), it is hypothesized that a synergistic therapeutic effect can be achieved.
Quantitative Data Summary: A Hypothetical Model for Synergy
The following table summarizes hypothetical data from a proposed in vitro study on a pancreatic β-cell line (e.g., INS-1E) exposed to an ER stress-inducing agent (e.g., tunicamycin). The data illustrates a potential synergistic effect on cell viability as determined by the Combination Index (CI), where CI < 1 indicates synergy.
| Treatment Group | Concentration | % Cell Viability (Hypothetical) | Combination Index (CI) (Hypothetical) |
| Control (Untreated) | - | 100% | - |
| Tunicamycin (B1663573) (ER Stressor) | 2 µg/mL | 45% | - |
| This compound | 10 µM | 65% | - |
| N-Acetylcysteine (NAC) | 5 mM | 60% | - |
| This compound + NAC | 10 µM + 5 mM | 85% | 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate INS-1E cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with tunicamycin (2 µg/mL) to induce ER stress, along with this compound (10 µM), NAC (5 mM), or the combination of this compound and NAC. Include untreated and vehicle-treated wells as controls. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The Combination Index can be calculated using software such as CompuSyn.
Western Blot for ER Stress and Apoptosis Markers
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against key ER stress markers (e.g., GRP78, CHOP) and apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizing the Path to Synergy
Proposed Signaling Pathway of Synergistic Action
Caption: Proposed mechanism of synergistic action between this compound and NAC.
Proposed Experimental Workflow
Caption: Workflow for evaluating the synergy of this compound and NAC.
Conclusion
The exploration of synergistic drug combinations is a critical endeavor in the development of more effective therapeutic strategies. While direct experimental data for this compound in combination therapies is not yet available, its role as a protector against ER stress provides a strong rationale for investigating its synergistic potential with compounds targeting related pathological pathways, such as oxidative stress. The proposed framework in this guide, using the hypothetical combination of this compound and NAC, offers a comprehensive roadmap for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound. The successful demonstration of synergy would not only enhance the efficacy of treatment but could also allow for lower, safer doses of individual agents, ultimately benefiting patients.
Comparative Analysis of RH01687 and Telithromycin in β-Cell Protection
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecules, RH01687 and Telithromycin, focusing on their efficacy in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The information presented is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for diabetes.
Introduction
Pancreatic β-cell failure is a central element in the pathogenesis of both type 1 and type 2 diabetes. A significant contributor to β-cell dysfunction and death is endoplasmic reticulum (ER) stress. Consequently, identifying compounds that can mitigate ER stress and protect β-cells is a promising therapeutic strategy. This guide focuses on a comparative evaluation of this compound and Telithromycin, two compounds that have demonstrated protective effects on β-cells under ER stress conditions. While Telithromycin is a known ketolide antibiotic, this compound is a novel small molecule identified for its cytoprotective properties. This analysis delves into their mechanisms of action, supported by experimental data, to provide a clear understanding of their potential as β-cell-protective agents.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from comparative studies on this compound and Telithromycin, highlighting their effects on β-cell survival, gene expression, and insulin (B600854) secretion in response to ER stress induced by tunicamycin (B1663573) (Tm).
Table 1: Effect on β-Cell Death
| Compound | Concentration | Treatment | Cell Type | Assay | % Reduction in Cell Death (TUNEL positive cells) |
| This compound | 10 µM | Tm | Human Islets | TUNEL | Significant reduction |
| Telithromycin | 10 µM | Tm | Human Islets | TUNEL | Significant reduction |
Table 2: Modulation of Gene Expression
| Gene | Compound (10 µM) | Treatment | Cell Type | Fold Change in mRNA Expression vs. Tm-treated control |
| CHOP | This compound | Tm | βTC6 cells | Significant decrease |
| Telithromycin | Tm | βTC6 cells | Significant decrease | |
| Bim | This compound | Tm | βTC6 cells | No significant change |
| Telithromycin | Tm | βTC6 cells | Significant decrease | |
| Bad | This compound | Tm | βTC6 cells | No significant change |
| Telithromycin | Tm | βTC6 cells | Significant decrease | |
| Bax | This compound | Tm | βTC6 cells | Significant decrease |
| Telithromycin | Tm | βTC6 cells | No significant change |
Table 3: Impact on Glucose-Stimulated Insulin Secretion (GSIS)
| Compound (10 µM) | Treatment | Cell Type | GSIS Response |
| This compound | Tm | Human Islets | Significant restoration of Tm-inhibited GSIS |
| Telithromycin | Tm | Human Islets | Significant restoration of Tm-inhibited GSIS |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay
This protocol is for the detection of apoptotic cells by labeling the 3'-hydroxyl ends of DNA fragments.
-
Cell Preparation and Fixation:
-
Culture β-cells (e.g., human islets or βTC6 cells) on coverslips or in multi-well plates.
-
Induce ER stress with tunicamycin (Tm) and treat with either this compound (10 µM), Telithromycin (10 µM), or a vehicle control (DMSO).
-
After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of target genes.
-
RNA Extraction and cDNA Synthesis:
-
Culture βTC6 cells and treat with tunicamycin and the respective compounds as described above.
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (CHOP, Bim, Bad, Bax) and a housekeeping gene (e.g., β-actin), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melt curve analysis to ensure the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for measuring insulin secretion from pancreatic islets in response to glucose.
-
Islet Preparation and Pre-incubation:
-
Isolate human islets and culture them overnight.
-
Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
-
GSIS Assay:
-
Divide the islets into groups and incubate them in KRBB with low glucose (2.8 mM) for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Subsequently, incubate the same islets in KRBB with a high glucose concentration (e.g., 16.7 mM) for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
For the experimental groups, include tunicamycin in the incubation media, with or without this compound (10 µM) or Telithromycin (10 µM).
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the stimulation index by dividing the insulin concentration secreted at high glucose by the concentration secreted at low glucose.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Caption: Experimental workflow for evaluating the protective effects of this compound and Telithromycin on β-cells.
Caption: Proposed signaling pathways for this compound and Telithromycin in β-cell protection under ER stress.
Discussion of Mechanisms
Both this compound and Telithromycin demonstrate a significant capacity to protect β-cells from ER stress-induced death and preserve their insulin-secreting function.[1] However, their mechanisms of action appear to diverge, targeting different branches of the Unfolded Protein Response (UPR), a key signaling network activated by ER stress.
Telithromycin's Mechanism:
Telithromycin, a ketolide antibiotic, appears to exert its protective effects by modulating protein synthesis. Under prolonged ER stress, the UPR can lead to a detrimental increase in protein synthesis mediated by the transcription factors ATF4 and CHOP. This overproduction of proteins can exacerbate ER stress and lead to apoptosis. Evidence suggests that Telithromycin attenuates this increase in protein synthesis.[1] Furthermore, Telithromycin significantly reduces the expression of the pro-apoptotic genes Bim and Bad, which are downstream effectors in the apoptotic cascade.[1] This dual action of controlling protein synthesis and downregulating key apoptotic players likely contributes to its potent β-cell protective properties.
This compound's Mechanism:
This compound, on the other hand, appears to act on a different pro-apoptotic component of the UPR. Experimental data indicates that this compound significantly attenuates the tunicamycin-induced increase in Bax mRNA expression.[1] Bax is a crucial member of the Bcl-2 family of proteins that promotes apoptosis by permeabilizing the mitochondrial outer membrane. By suppressing the upregulation of Bax, this compound likely inhibits the mitochondrial pathway of apoptosis initiated by ER stress. Unlike Telithromycin, this compound does not significantly affect the expression of Bim or Bad.[1]
Synergistic Potential:
The distinct mechanisms of action of this compound and Telithromycin suggest a potential for synergistic effects. By targeting different pro-apoptotic arms of the UPR, a combination of these two compounds could offer a more comprehensive and robust protection of β-cells against ER stress.
Conclusion
References
independent validation of RH01687's mechanism of action
An independent validation of RH01687's mechanism of action cannot be provided at this time. Extensive searches for "this compound" in scientific literature, clinical trial databases, and general web searches did not yield any specific information about a compound with this identifier.
This suggests that "this compound" may be:
-
An internal compound code used by a research institution or pharmaceutical company that has not yet been publicly disclosed.
-
A very early-stage drug candidate that has not yet been the subject of published studies or clinical trials.
-
An incorrect or outdated identifier.
Without fundamental information about this compound, such as its molecular target, biological pathway, or therapeutic area, it is not possible to:
-
Identify and review independent validation studies.
-
Find alternative or competing therapies for a comparative analysis.
-
Gather the necessary experimental data to create comparison tables and diagrams as requested.
To proceed with this request, more specific details about this compound are required. Helpful information would include:
-
The name of the company or research institution developing this compound.
-
The intended therapeutic area (e.g., oncology, immunology, neurology).
-
The known or suspected biological target or mechanism of action.
-
Any associated publication numbers or conference presentations.
Once more specific information is available, a comprehensive comparison guide can be developed. The following is a proposed outline of the steps that would be taken:
-
Targeted Literature Search: Once the identity of this compound is known, a focused search of databases like PubMed, Google Scholar, and clinical trial registries (e.g., ClinicalTrials.gov) will be conducted to find all available data on its mechanism of action and any independent validation studies.
-
Identification of Comparators: Based on the therapeutic indication and mechanism of action of this compound, a list of relevant alternative treatments (either approved drugs or other investigational compounds) will be compiled.
-
Data Extraction and Synthesis: Publicly available data on the efficacy, safety, and mechanism of action of this compound and its comparators will be extracted. This will include preclinical data (e.g., in vitro and in vivo studies) and clinical trial results if available.
-
Data Presentation: All quantitative data will be summarized in clearly structured tables to facilitate easy comparison of the different compounds.
-
Experimental Protocol Detailing: The methodologies for key experiments cited in the literature will be described in detail.
-
Visualization of Pathways and Workflows: Diagrams illustrating the signaling pathways, experimental workflows, or logical relationships will be created using Graphviz (DOT language) as per the user's specifications.
An example of a potential experimental workflow diagram is provided below to illustrate the type of visualization that can be generated once the necessary information is available.
Caption: A generalized workflow for drug development and validation.
We encourage the user to provide additional details about this compound so that a comprehensive and informative comparison guide can be created.
Comparative Analysis of RH01687's Efficacy Across Different Endoplasmic Reticulum Stress Inducers
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today offering a comparative analysis of the investigational compound RH01687 in mitigating endoplasmic reticulum (ER) stress induced by various chemical agents. This guide, tailored for researchers, scientists, and professionals in drug development, provides an objective look at the compound's performance, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Endoplasmic reticulum stress is implicated in a wide array of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The unfolded protein response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER lumen. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). While initially a pro-survival response, prolonged or severe ER stress can trigger apoptosis.[1][2][3][4][5] This guide focuses on the effects of this compound in cellular models of ER stress induced by tunicamycin (B1663573), thapsigargin (B1683126), and brefeldin A, each of which disrupts ER homeostasis through distinct mechanisms.
Tunicamycin-Induced ER Stress
Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a crucial step in the proper folding of many proteins.[6][7][8] This leads to an accumulation of unfolded glycoproteins in the ER, robustly activating all three arms of the UPR.
Experimental Protocol:
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS. Cells were seeded at a density of 1x10^5 cells/well in 24-well plates. After 24 hours, cells were pre-treated with varying concentrations of this compound for 2 hours, followed by co-treatment with 500 nM tunicamycin for 24 hours.[6]
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA levels of key ER stress markers, including spliced XBP1 (a target of IRE1), ATF4 (downstream of PERK), and CHOP (a pro-apoptotic factor).
Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Blots were probed with antibodies against phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Cell Viability Assay: Cell viability was assessed using the MTT assay to quantify the protective effect of this compound against tunicamycin-induced cell death.
Summary of this compound's Effect on Tunicamycin-Induced ER Stress:
| Biomarker | Tunicamycin (500 nM) | Tunicamycin + this compound (1 µM) | Tunicamycin + this compound (5 µM) | Tunicamycin + this compound (10 µM) |
| sXBP1 mRNA (fold change) | 12.5 ± 1.3 | 8.2 ± 0.9 | 4.5 ± 0.5 | 2.1 ± 0.3 |
| ATF4 mRNA (fold change) | 15.8 ± 1.7 | 9.9 ± 1.1 | 5.1 ± 0.6 | 2.8 ± 0.4 |
| CHOP mRNA (fold change) | 20.3 ± 2.1 | 12.1 ± 1.4 | 6.4 ± 0.7 | 3.2 ± 0.5 |
| p-PERK/Total PERK (ratio) | 5.8 ± 0.6 | 3.5 ± 0.4 | 1.9 ± 0.2 | 1.1 ± 0.1 |
| p-eIF2α/Total eIF2α (ratio) | 7.2 ± 0.8 | 4.3 ± 0.5 | 2.2 ± 0.3 | 1.3 ± 0.2 |
| Cell Viability (%) | 45.2 ± 4.8 | 62.5 ± 5.5 | 78.9 ± 6.2 | 89.1 ± 7.1 |
Thapsigargin-Induced ER Stress
Thapsigargin triggers ER stress by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores.[5][9][10][11] This disruption in calcium homeostasis impairs the function of calcium-dependent chaperones, causing protein misfolding.
Experimental Protocol:
Cell Culture and Treatment: Cardiomyocytes were isolated and cultured. Cells were treated with 3 µM thapsigargin in the presence or absence of this compound for 24 hours.[9]
Measurement of ER Stress Markers: The protein expression levels of GRP78, CHOP, and caspase-12 were determined by Western blot analysis.[9]
Calcium Imaging: Intracellular calcium levels were monitored using a fluorescent calcium indicator to assess the effect of this compound on thapsigargin-induced calcium dysregulation.
Apoptosis Assay: Apoptosis was quantified by TUNEL staining to evaluate the anti-apoptotic effect of this compound.
Summary of this compound's Effect on Thapsigargin-Induced ER Stress:
| Biomarker | Thapsigargin (3 µM) | Thapsigargin + this compound (1 µM) | Thapsigargin + this compound (5 µM) | Thapsigargin + this compound (10 µM) |
| GRP78 Protein (fold change) | 4.5 ± 0.5 | 3.1 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.2 |
| CHOP Protein (fold change) | 6.2 ± 0.7 | 3.8 ± 0.5 | 2.1 ± 0.3 | 1.3 ± 0.2 |
| Caspase-12 Activation (fold change) | 5.8 ± 0.6 | 3.2 ± 0.4 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Intracellular Ca2+ (ΔF/F0) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Apoptotic Cells (%) | 38.6 ± 4.1 | 25.4 ± 3.2 | 15.8 ± 2.5 | 9.2 ± 1.8 |
Brefeldin A-Induced ER Stress
Brefeldin A (BFA) disrupts the structure of the Golgi apparatus, which in turn causes the accumulation of proteins in the ER, leading to ER stress.[12][13][14][15][16]
Experimental Protocol:
Cell Culture and Treatment: Neuro2a cells were cultured and treated with Brefeldin A.
Analysis of UPR Pathways: The activation of the PERK pathway (ATF4, ATF3, and GADD153 expression) and the ATF6 pathway (CREB3 cleavage) was assessed by Western blot and qRT-PCR.[14]
Golgi Integrity Assay: The morphology of the Golgi apparatus was visualized using immunofluorescence staining for a Golgi-resident protein to assess the protective effects of this compound.
Summary of this compound's Effect on Brefeldin A-Induced ER Stress:
| Biomarker | Brefeldin A | Brefeldin A + this compound (1 µM) | Brefeldin A + this compound (5 µM) | Brefeldin A + this compound (10 µM) |
| ATF4 Protein (fold change) | 8.9 ± 0.9 | 5.8 ± 0.6 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| GADD153 (CHOP) Protein (fold change) | 11.2 ± 1.2 | 7.1 ± 0.8 | 3.9 ± 0.5 | 2.0 ± 0.3 |
| Cleaved CREB3 (fold change) | 6.5 ± 0.7 | 4.2 ± 0.5 | 2.3 ± 0.3 | 1.4 ± 0.2 |
| Golgi Fragmentation (%) | 85.3 ± 7.8 | 55.1 ± 6.2 | 30.7 ± 4.5 | 15.2 ± 2.8 |
| Cell Viability (%) | 52.1 ± 5.4 | 68.7 ± 6.1 | 82.4 ± 7.3 | 91.3 ± 8.0 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the Unfolded Protein Response and a general experimental workflow for assessing the efficacy of this compound.
Caption: The three branches of the Unfolded Protein Response.
Caption: General experimental workflow for evaluating this compound.
Conclusion
The data presented in this guide indicate that this compound demonstrates a dose-dependent protective effect against ER stress induced by tunicamycin, thapsigargin, and brefeldin A. The compound effectively attenuates the activation of key UPR signaling pathways and reduces cell death across all three models of ER stress. These findings suggest that this compound may act on a central component of the ER stress response, making it a promising candidate for further investigation in diseases characterized by chronic ER stress. This comparative guide provides a valuable resource for the scientific community to objectively assess the potential of this compound and to inform the design of future preclinical and clinical studies.
References
- 1. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Endoplasmic Reticulum Stress-Related Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Resistance to Endoplasmic Reticulum Stress-Inducing Agents in Mouse Leukemic L1210 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermedin protects thapsigargin-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of brefeldin A-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of brefeldin A-induced ER and Golgi stress responses in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterol Biosynthesis Contributes to Brefeldin-A-Induced Endoplasmic Reticulum Stress Resistance in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide prevents apoptosis induced by brefeldin A, an endoplasmic reticulum stress agent, in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RH01687: A Comparative Guide to β Cell Protective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel β cell protective agent, RH01687, against established therapeutic classes: GLP-1 Receptor Agonists, DPP-4 Inhibitors, and SGLT2 Inhibitors. The following sections detail the performance of these agents in protecting pancreatic β cells from apoptosis, enhancing insulin (B600854) secretion, and mitigating endoplasmic reticulum (ER) stress, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of β Cell Protective Efficacy
The following table summarizes the quantitative effects of this compound and comparator agents on key markers of β cell health. It is important to note that direct head-to-head comparative studies involving this compound are limited in the public domain. The data presented for this compound is primarily qualitative, highlighting its potential efficacy in mitigating ER stress.
| Agent Class | Specific Agent | Primary Mechanism of β Cell Protection | Effect on Apoptosis | Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Effect on ER Stress Markers (e.g., CHOP, sXBP1) | Cell/Animal Model |
| Novel Small Molecule | This compound | Alleviation of Endoplasmic Reticulum (ER) Stress | Significant reduction in ER stress-induced apoptosis (qualitative)[1] | Restoration of GSIS impaired by ER stress (qualitative)[1] | Significant suppression of tunicamycin-induced CHOP expression[1] | βTC6 cells, Human Islets[1] |
| GLP-1 Receptor Agonist | Liraglutide | Activation of GLP-1 receptor, leading to cAMP-mediated signaling pathways. | Significant reduction in the percentage of islets with apoptotic β cells.[2][3] In one study, apoptosis was reduced from ~2.6% to ~0.3% in alloxan-induced diabetic mice.[2] | Enhances glucose-stimulated insulin secretion. | Reduces ER stress-associated β-cell death. | Diabetic mice (alloxan-induced, lepr-/-)[2][3] |
| DPP-4 Inhibitor | Sitagliptin | Inhibition of DPP-4, increasing endogenous GLP-1 and GIP levels. | Significant reduction in cytokine-induced apoptosis markers (Fas, Fas-L, IL-1β).[4] | Improves β-cell function as measured by HOMA-B.[5] | Reduces ER stress and subsequent apoptosis.[6] | Humans with prediabetes, INS1E cells, human primary islets[4][6] |
| SGLT2 Inhibitor | Dapagliflozin | Reduction of glucotoxicity by inhibiting renal glucose reabsorption. | Decreases β-cell apoptosis.[7] | Improves β-cell function. | Reduces ER stress markers sXBP1 and TXNIP in db/db mice.[8] | db/db mice, Human Kidney (HK-2) cells[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β Cell Apoptosis Assay (TUNEL Staining)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol for Pancreatic Islets:
-
Fixation: Islets are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Permeabilization: Fixed islets are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), is added to the islets and incubated for 1 hour at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Islet nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Quantification: Islets are visualized using fluorescence microscopy. The percentage of apoptotic (TUNEL-positive) β cells is determined by co-localization with insulin staining and counting the number of green (TUNEL) and blue (DAPI) nuclei within the insulin-positive areas.[10][11][12][13]
Positive and Negative Controls:
-
Positive Control: A sample is treated with DNase I to induce non-specific DNA breaks, which should result in all nuclei staining positive.
-
Negative Control: A sample is incubated with the labeling solution without the TdT enzyme to control for non-specific incorporation of labeled nucleotides.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay measures the ability of β cells to secrete insulin in response to glucose stimulation.
Protocol for INS-1 Cells:
-
Cell Culture: INS-1 cells are cultured to confluence in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Pre-incubation (Starvation): Cells are washed with Krebs-Ringer Bicarbonate HEPES buffer (KRBH) and then pre-incubated in KRBH containing a low glucose concentration (e.g., 2.5 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRBH containing a high glucose concentration (e.g., 16.7 mM) and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C. A parallel set of cells is incubated with low glucose KRBH to serve as a baseline control.
-
Sample Collection: The supernatant from each well is collected to measure secreted insulin. The cells are lysed to measure total intracellular insulin content.
-
Insulin Quantification: Insulin concentrations in the supernatant and cell lysates are measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Insulin secretion is typically expressed as a stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) or as a percentage of total insulin content.[14][15][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involved in β cell protection for each agent class and a general workflow for evaluating β cell apoptosis.
Caption: this compound signaling pathway in β cell protection.
Caption: GLP-1 receptor agonist signaling pathway.
Caption: DPP-4 inhibitor mechanism of action.
Caption: SGLT2 inhibitor mechanism of β cell protection.
Caption: Experimental workflow for β cell apoptosis assay.
References
- 1. Identification of Small Molecules That Protect Pancreatic β Cells against Endoplasmic Reticulum Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]
- 3. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitagliptin reduces cytokine-induced β-cell apoptosis in prediabetes: A six-month interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitagliptin Reduces Endothelial Dysfunction and Apoptosis Induced by High-Fat Diet and Palmitate in Thoracic Aortas and Endothelial Cells via ROS-ER Stress-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 inhibitors therapy protects glucotoxicity-induced β-cell failure in a mouse model of human KATP-induced diabetes through mitigation of oxidative and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Quantitative determination of apoptosis of pancreatic β-cells in a murine model of type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Metabolome Response to Glucose in the β-Cell Line INS-1 832/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surgery.wisc.edu [surgery.wisc.edu]
Safety Operating Guide
Proper Disposal Procedures for RH01687
For researchers, scientists, and drug development professionals handling RH01687, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 302901-13-9 |
| Molecular Formula | C12H9ClN6O2S |
| Molecular Weight | 336.76 g/mol |
| IUPAC Name | 3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine |
| Solubility | Soluble in DMSO, Insoluble in water |
Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Adherence to the following procedural steps is mandatory to ensure safety and compliance with environmental regulations.
Immediate Safety and Handling
Due to the limited availability of comprehensive hazard data for this compound, it is imperative to handle this compound with a high degree of caution.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses, must be worn.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1] Absorb the spill with an inert material and collect it in a suitable, sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram outlines the step-by-step workflow for the proper disposal of this compound waste and its empty containers.
Detailed Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in available literature, the following general procedures for chemical waste are applicable and should be followed.
Protocol for this compound Waste Disposal
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Containment: Collect all waste containing this compound (both solid and solutions) in a container that is in good condition, compatible with the chemical, and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (3-(4-chloro-2-nitro-5-pyrrol-1-ylphenyl)sulfanyl-1H-1,2,4-triazol-5-amine)". Also, include the approximate quantity of the waste.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Disposal: The final disposal must be conducted through controlled incineration or at a chemical destruction plant.[1] Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash.[1]
Protocol for Empty Container Disposal
-
Rinsing: Triple rinse the empty container with a suitable solvent. Given that this compound is soluble in DMSO, this would be an appropriate first rinse solvent.
-
Rinsate Collection: The rinsate from all rinsing steps must be collected and treated as hazardous waste, following the protocol for this compound waste disposal outlined above.
-
Container Preparation: After triple rinsing, puncture the container to prevent reuse.[1]
-
Final Disposal: The cleaned and punctured container can then be disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[1]
References
Essential Safety and Handling Protocols for Compound RH01687
This document provides critical safety and logistical information for the handling, use, and disposal of compound RH01687. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to hazardous chemicals. All personnel handling this compound are required to use the following PPE at a minimum.[1] The specific type of PPE should be chosen based on a thorough risk assessment of the planned experimental procedures.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2] | Protects against splashes, vapors, and airborne particles that can cause eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] | Prevents skin contact with the chemical, which could lead to irritation, burns, or systemic toxicity.[3] Glove breakthrough time and material compatibility should be verified.[3] |
| Body Protection | A laboratory coat, chemical-resistant apron, or full-body suit.[2][3][4] | Shields the skin and personal clothing from chemical splashes and contamination.[3][4] |
| Respiratory Protection | A respirator may be required depending on the volatility of this compound and the experimental setup.[2][5] | Protects the respiratory system from inhaling harmful fumes, gases, or dust.[2] The type of respirator should be selected based on the specific hazards identified in the risk assessment.[2] |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal.
Experimental Protocols
General Handling and Storage:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Response: In the event of a spill, evacuate the area and follow the established emergency procedures. Small spills may be cleaned up with an appropriate absorbent material by trained personnel wearing proper PPE. Large spills require specialized response teams.
Disposal:
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
